Mcl1-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C36H34BN3O7 |
|---|---|
Poids moléculaire |
631.5 g/mol |
Nom IUPAC |
7-[3-[(4-borono-3-formylphenoxy)methyl]-1,5-dimethylpyrazol-4-yl]-1-methyl-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid |
InChI |
InChI=1S/C36H34BN3O7/c1-22-33(31(38-40(22)3)21-47-25-16-17-30(37(44)45)24(19-25)20-41)29-13-7-12-27-28(35(36(42)43)39(2)34(27)29)14-8-18-46-32-15-6-10-23-9-4-5-11-26(23)32/h4-7,9-13,15-17,19-20,44-45H,8,14,18,21H2,1-3H3,(H,42,43) |
Clé InChI |
MUZZYPOVNNFUHN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)OCC2=NN(C(=C2C3=CC=CC4=C3N(C(=C4CCCOC5=CC=CC6=CC=CC=C65)C(=O)O)C)C)C)C=O)(O)O |
Origine du produit |
United States |
Foundational & Exploratory
Core Concept: The Role of Mcl-1 in Apoptosis and Cancer
An in-depth analysis of publicly available scientific literature and patent databases did not yield specific information for a compound designated "Mcl1-IN-7." This identifier does not correspond to a widely recognized Mcl-1 inhibitor in the reviewed resources. Therefore, a detailed technical guide on its specific mechanism of action, quantitative data, and experimental protocols cannot be provided.
However, a wealth of information exists for other potent and well-characterized Mcl-1 inhibitors. This guide will focus on the general mechanism of action of selective Mcl-1 inhibitors, using publicly available data for representative compounds to illustrate the key principles of Mcl-1 inhibition.
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Its primary function is to promote cell survival by binding to and sequestering pro-apoptotic proteins, particularly Bak and Bax.[2][3] In many cancers, Mcl-1 is overexpressed, which allows tumor cells to evade programmed cell death (apoptosis) and contributes to resistance to various cancer therapies.[4] Therefore, inhibiting Mcl-1 is a promising therapeutic strategy to induce apoptosis in cancer cells.
General Mechanism of Action of Mcl-1 Inhibitors
Selective Mcl-1 inhibitors are small molecules designed to mimic the action of pro-apoptotic BH3-only proteins (e.g., Noxa, Bim).[1] These inhibitors bind with high affinity to a hydrophobic groove on the Mcl-1 protein, known as the BH3-binding groove.[1] This competitive binding displaces pro-apoptotic proteins like Bak that are sequestered by Mcl-1.[2]
The release of Bak from Mcl-1 is a critical step in the induction of apoptosis. Once freed, Bak can oligomerize in the outer mitochondrial membrane, leading to the formation of pores.[2] This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating a cascade of caspases (executioner proteins) that dismantle the cell and lead to apoptotic cell death.[1]
Signaling Pathway of Mcl-1 Inhibition
Caption: Mechanism of apoptosis induction by Mcl-1 inhibitors.
Quantitative Data for Representative Mcl-1 Inhibitors
While data for "this compound" is unavailable, the following table summarizes publicly available data for other well-documented Mcl-1 inhibitors to provide a comparative overview.
| Compound | Binding Affinity (Ki or IC50) to Mcl-1 | Cellular Activity (EC50) | Cell Line | Reference |
| AZD5991 | Ki < 1 nM | EC50 ~10-100 nM | Multiple Myeloma, AML | [5] |
| AMG 176 | IC50 < 1 nM | EC50 ~1-10 nM | Multiple Myeloma, AML | [6] |
| S63845 | Ki = 0.19 nM | EC50 ~10-100 nM | Various cancer cell lines | (Not directly in provided snippets, but widely reported) |
| VU661013 | Ki = 0.11 nM | EC50 ~10-100 nM | AML | (Not directly in provided snippets, but widely reported) |
Experimental Protocols
Detailed experimental protocols are highly specific to the research study. However, common methodologies used to characterize Mcl-1 inhibitors are outlined below.
Binding Affinity Assays
-
Fluorescence Polarization (FP) Assay: This is a common method to measure the binding affinity of an inhibitor to Mcl-1.
-
Principle: A fluorescently labeled BH3 peptide (e.g., from Bim or Noxa) is incubated with recombinant Mcl-1 protein. The binding of the large Mcl-1 protein to the small peptide results in a high fluorescence polarization signal. When an inhibitor is added, it displaces the fluorescent peptide, causing a decrease in the polarization signal.
-
General Protocol:
-
Recombinant human Mcl-1 protein is incubated with a fluorescently labeled BH3 peptide probe in an appropriate assay buffer.
-
Serial dilutions of the test compound (Mcl-1 inhibitor) are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
-
Cellular Activity Assays
-
Cell Viability/Cytotoxicity Assays: These assays determine the concentration of the inhibitor that causes a 50% reduction in cell viability (EC50).
-
Principle: Cancer cell lines known to be dependent on Mcl-1 for survival are treated with the inhibitor. After a set incubation period, cell viability is measured.
-
Common Assays:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of viable cells.
-
-
General Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the Mcl-1 inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
The viability reagent (e.g., MTT, CellTiter-Glo®) is added to the wells.
-
The signal (absorbance or luminescence) is measured using a plate reader.
-
The EC50 value is calculated from the dose-response curve.
-
-
Target Engagement and Apoptosis Induction Assays
-
Co-immunoprecipitation (Co-IP): Used to demonstrate that the inhibitor disrupts the interaction between Mcl-1 and pro-apoptotic proteins in cells.
-
Caspase Activity Assays: Measures the activation of executioner caspases (e.g., Caspase-3/7) as a direct indicator of apoptosis.
-
Principle: A luminogenic or fluorogenic substrate for caspase-3/7 is added to cell lysates or intact cells. Cleavage of the substrate by active caspases generates a signal that is proportional to caspase activity.
-
General Protocol:
-
Cells are treated with the Mcl-1 inhibitor for a specified time.
-
The caspase-3/7 reagent is added.
-
The luminescence or fluorescence is measured.
-
-
Experimental Workflow for Characterizing an Mcl-1 Inhibitor
Caption: A typical workflow for the preclinical evaluation of an Mcl-1 inhibitor.
In Vivo Efficacy
The anti-tumor activity of Mcl-1 inhibitors is evaluated in animal models, typically using human cancer cell line-derived xenografts in immunocompromised mice. For instance, studies have shown that Mcl-1 inhibitors can cause tumor regression in models of multiple myeloma, acute myeloid leukemia (AML), and various solid tumors.[7][8] Efficacy is often assessed by measuring tumor volume over time in treated versus control animals. Pharmacodynamic studies may also be performed to confirm on-target activity in the tumor tissue, for example, by measuring levels of cleaved caspase-3.[7]
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism by Which Mcl-1 Regulates Cancer-Specific Apoptosis Triggered by mda-7/IL-24, an IL-10-Related Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 4. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Covalent Binding of Inhibitors to Myeloid Cell Leukemia-1 (Mcl-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the covalent inhibition of Myeloid Cell Leukemia-1 (Mcl-1), a key anti-apoptotic protein and a critical target in cancer therapy. While specific quantitative data for a compound designated "Mcl1-IN-7" is not publicly available, this document will utilize data and protocols from well-characterized, potent, and selective covalent Mcl-1 inhibitors as representative examples to illustrate the principles and methodologies of targeting this crucial protein.
Introduction to Mcl-1 as a Therapeutic Target
Myeloid Cell Leukemia-1 (Mcl-1) is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that are central regulators of the intrinsic apoptotic pathway.[1][2][3] Overexpression of Mcl-1 is a common feature in a wide range of human cancers and is associated with tumor progression, resistance to chemotherapy, and poor prognosis.[2] Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins, such as Bak and Bim, thereby preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[3][4] The development of small molecule inhibitors that directly target the BH3-binding groove of Mcl-1 is a promising therapeutic strategy to restore apoptotic sensitivity in cancer cells.[2]
Covalent inhibitors offer a distinct advantage by forming a stable bond with their target protein, which can lead to prolonged pharmacodynamic effects and increased potency.[5] These inhibitors are designed to react with specific amino acid residues within the target's binding site. In the case of Mcl-1, covalent inhibitors have been developed to target a lysine residue within the BH3-binding groove.[6]
Quantitative Analysis of Covalent Mcl-1 Inhibitors
The binding affinity and inhibitory potency of Mcl-1 inhibitors are determined using various biochemical and cellular assays. The following tables summarize representative quantitative data for potent and selective covalent Mcl-1 inhibitors, which serve as a proxy for the expected performance of a compound like this compound.
Table 1: Biochemical Binding Affinity of Representative Covalent Mcl-1 Inhibitors
| Compound ID | Assay Type | Target Protein | Ki (nM) | IC50 (nM) | Reference |
| Compound 11 | Fluorescence Polarization | Human Mcl-1 | - | 4.2 | [6] |
| Compound 26 | TR-FRET | Human Mcl-1 | <0.2 | - | [1][2] |
| AM-8621 | - | Human Mcl-1 | - | - | [7] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. TR-FRET stands for Time-Resolved Fluorescence Resonance Energy Transfer.
Table 2: Cellular Activity of Representative Covalent Mcl-1 Inhibitors
| Compound ID | Cell Line | Assay Type | GI50 (nM) | EC50 (nM) | Reference |
| Compound 11 | MOLP-8 (Multiple Myeloma) | Caspase 3/7 Activation | - | 75 | [6] |
| Compound 26 | NCI-H929 (Multiple Myeloma) | Growth Inhibition | 120 | - | [1][2] |
| S63845 | Various Hematologic Cancer Lines | Cell Viability | 4 - 233 | - | [8] |
Note: GI50 (half-maximal growth inhibition) and EC50 (half-maximal effective concentration) are measures of an inhibitor's potency in a cellular context.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the covalent binding of inhibitors to Mcl-1.
Mass Spectrometry for Covalent Adduct Confirmation
Objective: To confirm the covalent modification of Mcl-1 by an inhibitor and identify the specific amino acid residue involved.
Methodology:
-
Protein-Inhibitor Incubation:
-
Recombinant human Mcl-1 protein (e.g., 5 µM) is incubated with the covalent inhibitor (e.g., 10-50 µM) in a suitable buffer (e.g., 50 mM Tris, pH 8.0, 125 mM NaCl) for a specified time (e.g., 1-4 hours) at room temperature to allow for covalent bond formation.[9]
-
-
Sample Preparation for Mass Spectrometry:
-
The protein-inhibitor mixture is desalted using a suitable method, such as a spin column.
-
The protein is then subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.
-
-
LC-MS/MS Analysis:
-
The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
The mass spectrometer is programmed to detect the mass of the unmodified Mcl-1 protein and the expected mass of the Mcl-1-inhibitor adduct.
-
MS/MS fragmentation of the modified peptide is performed to pinpoint the exact amino acid residue that has been covalently modified by the inhibitor.
-
Fluorescence Polarization (FP) Assay for Binding Affinity
Objective: To determine the binding affinity (Ki or IC50) of a covalent inhibitor to Mcl-1 in a competitive binding format.
Methodology:
-
Reagents and Assay Buffer:
-
Recombinant human Mcl-1 protein.
-
A fluorescently labeled peptide probe that binds to the Mcl-1 BH3 groove (e.g., FITC-labeled Bim peptide).
-
The covalent inhibitor to be tested.
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).[8]
-
-
Assay Procedure:
-
A fixed concentration of Mcl-1 and the fluorescent probe are incubated together in the wells of a microplate to form a complex, resulting in a high fluorescence polarization signal.
-
The covalent inhibitor is then added in a serial dilution to the wells.
-
The plate is incubated to allow the inhibitor to bind to Mcl-1 and displace the fluorescent probe, leading to a decrease in the fluorescence polarization signal.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).[10]
-
-
Data Analysis:
-
The data are plotted as fluorescence polarization versus inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) of the inhibitor-Mcl-1 interaction.
Methodology:
-
Immobilization of Mcl-1:
-
Recombinant human Mcl-1 is immobilized on the surface of an SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[11]
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% P20) is continuously flowed over the sensor surface.[11]
-
The covalent inhibitor is injected at various concentrations over the immobilized Mcl-1 surface.
-
The binding of the inhibitor to Mcl-1 is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).
-
-
Data Analysis:
-
The resulting sensorgrams (RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model or a two-state conformational change model for covalent inhibitors) to determine the kon and koff values.
-
The KD is calculated as the ratio of koff/kon.
-
Visualizations
Mcl-1 Signaling Pathway in Apoptosis
Caption: Mcl-1's role in the intrinsic apoptosis pathway.
Experimental Workflow for Covalent Inhibitor Characterization
Caption: Workflow for characterizing covalent Mcl-1 inhibitors.
Covalent Binding Mechanism
Caption: Covalent inhibitor binding to Mcl-1.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 8. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Mcl1-IN-7: A Technical Guide to a Reversible Covalent Inhibitor Targeting a Non-Catalytic Lysine in Mcl-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein of the Bcl-2 family and a high-priority target in oncology. Overexpression of Mcl-1 is associated with tumor progression and resistance to a wide range of cancer therapies. Mcl1-IN-7 is a first-in-class reversible covalent inhibitor that targets a non-catalytic lysine residue (Lys234) within the BH3 binding groove of Mcl-1. This innovative approach, utilizing an aryl boronic acid warhead to form a reversible iminoboronate adduct, provides enhanced potency and offers a novel strategy for the development of Mcl-1-targeted therapeutics. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic and anti-apoptotic members of this family dictates cell fate. Mcl-1, an anti-apoptotic member, is frequently amplified in various human cancers, leading to the sequestration of pro-apoptotic proteins such as Bak and Bim, thereby preventing apoptosis.[1]
Traditional approaches to inhibiting Mcl-1 have focused on the development of non-covalent antagonists. However, achieving high potency and selectivity with small molecules that disrupt protein-protein interactions within a shallow binding groove has proven challenging. This compound, also identified as compound 11 in foundational research, represents a paradigm shift by employing a reversible covalent targeting strategy.[1][2] This inhibitor covalently modifies the non-catalytic Lys234 residue in Mcl-1, leading to a more durable target engagement and improved biological activity compared to its non-covalent counterparts.[1]
Mechanism of Action
This compound possesses an aryl boronic acid carbonyl "warhead" that reacts with the ε-amino group of the non-catalytic Lys234 residue located in the BH3 binding groove of Mcl-1. This reaction forms a reversible iminoboronate covalent bond. The reversible nature of this interaction is a key feature, potentially reducing the risk of off-target effects associated with irreversible covalent inhibitors. By occupying the BH3 binding groove and covalently engaging Lys234, this compound effectively prevents the binding of pro-apoptotic proteins, thereby liberating them to initiate the apoptotic cascade.
Quantitative Data
| Compound Name | Mcl-1 Ki (nM) | Mcl-1 IC50 (nM) | Cell Line | Cell-Based IC50 (nM) | Reference |
| MI-238 | 450 ± 50 | - | Molm13 | - | [1] |
| Compound 26 | < 0.2 (TR-FRET) | - | NCI-H929 | 120 (GI50) | [3] |
| (E)-Mcl-1 inhibitor 7 | < 1 | < 500 | - | - | [4] |
Experimental Protocols
The following are detailed protocols for key assays used to characterize Mcl-1 inhibitors like this compound.
Biochemical Assay: Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound to disrupt the interaction between Mcl-1 and a fluorescently labeled BH3 peptide.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescein-labeled Bak BH3 peptide (or other suitable BH3 peptide)
-
Assay Buffer: 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68
-
This compound or other test compounds
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of Mcl-1 protein and the fluorescently labeled BH3 peptide in the assay buffer. The final concentrations should be optimized to yield a stable and robust fluorescence polarization signal.
-
Serially dilute the test compound in DMSO and then further dilute in assay buffer.
-
Add the test compound dilutions to the wells of the 384-well plate.
-
Add the Mcl-1/fluorescent peptide mix to the wells.
-
Incubate the plate at room temperature for the desired time (e.g., 1-2 hours), protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Assay: Caspase-Glo® 3/7 Apoptosis Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, in response to treatment with an Mcl-1 inhibitor.
Materials:
-
Mcl-1 dependent cancer cell line (e.g., MOLM-13, MV-4-11)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
96-well, white-walled, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed the cells in the 96-well plates at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Allow the plates to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium volume.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plates at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the data to the vehicle control and plot the results to determine the EC50 for caspase activation.[5][6][7][8]
Signaling Pathway
Mcl-1 is a central node in the intrinsic apoptotic pathway. Under normal conditions, Mcl-1 sequesters the pro-apoptotic effector proteins Bak and Bax, preventing their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP). This compound, by inhibiting Mcl-1, disrupts this sequestration, leading to the activation of Bak/Bax, release of cytochrome c from the mitochondria, and the activation of the caspase cascade, ultimately resulting in apoptosis.
Conclusion
This compound represents a significant advancement in the field of Mcl-1 inhibitor development. Its novel mechanism of reversible covalent targeting of a non-catalytic lysine provides a compelling strategy to enhance potency and selectivity. The technical information and protocols provided herein serve as a comprehensive guide for researchers and drug developers working to characterize this compound and similar molecules. Further investigation into the pharmacokinetics and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential in the treatment of Mcl-1-dependent cancers.
References
- 1. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 5. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 6. promega.com [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. protocols.io [protocols.io]
An In-Depth Technical Guide to the Reversible Covalent Inhibition of Mcl-1 by Mcl1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein of the B-cell lymphoma 2 (Bcl-2) family and a high-priority target in oncology. Overexpression of Mcl-1 is a key mechanism of tumorigenesis and resistance to anti-cancer therapies. Mcl1-IN-7 has emerged as a significant tool compound for studying Mcl-1 biology. It functions as a reversible covalent inhibitor, a strategy that combines the potency of covalent inhibition with the potential for reduced off-target effects. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative biochemical and cellular characteristics, and the detailed experimental protocols for its characterization.
Introduction to Mcl-1 and the Rationale for Reversible Covalent Inhibition
Mcl-1 is an essential regulator of the intrinsic apoptotic pathway, sequestering the pro-apoptotic proteins BIM, BAK, and PUMA to prevent programmed cell death. Its dysregulation in various cancers makes it an attractive therapeutic target. However, the development of potent and selective Mcl-1 inhibitors has been challenging.
Targeted covalent inhibition offers a promising approach to enhance inhibitor potency and duration of action. Reversible covalent inhibitors, in particular, provide a unique modality by forming a stable covalent bond with the target protein that can dissociate over time. This can lead to a prolonged pharmacodynamic effect while potentially mitigating the risk of permanent off-target modification associated with irreversible inhibitors. This compound exemplifies this approach by targeting a non-catalytic lysine residue within the Mcl-1 binding groove.
Mechanism of Action: Reversible Covalent Engagement of Lysine
This compound utilizes an aryl boronic acid carbonyl "warhead" to form a reversible covalent bond with the ε-amino group of a specific, non-catalytic lysine residue (Lys234) in the binding pocket of Mcl-1. This interaction proceeds via the formation of a stable iminoboronate linkage.
The reaction is initiated by the nucleophilic attack of the lysine's primary amine on the carbonyl group of the inhibitor, forming a Schiff base (imine). The proximate boronic acid then forms a dative bond with the imine nitrogen, resulting in a stable cyclic iminoboronate complex. This covalent modification of Lys234 sterically hinders the binding of pro-apoptotic proteins, thereby inhibiting Mcl-1's anti-apoptotic function and reactivating the cell death pathway. The reversible nature of the iminoboronate bond allows for an equilibrium between the covalently bound and unbound states of the inhibitor.
Quantitative Data Presentation
While specific quantitative data for this compound is not publicly available in the primary literature, the following tables present typical data formats used to characterize potent Mcl-1 inhibitors. The values for related, well-characterized Mcl-1 inhibitors are included for comparative purposes.
Table 1: Biochemical Potency of Mcl-1 Inhibitors
| Compound | Target | Assay Type | Ki (nM) | Kd (nM) | Reference |
| This compound | Mcl-1 | Varies | Not Reported | Not Reported | N/A |
| A-1210477 | Mcl-1 | Not Specified | 0.454 | - | [1] |
| S63845 | Mcl-1 | FP | 1.2 | - | [1] |
| VU661013 | Mcl-1 | Not Specified | - | 0.23 | [1] |
Table 2: Cellular Activity of Mcl-1 Inhibitors
| Compound | Cell Line | Assay Type | EC50 (nM) | GI50 (nM) | Reference |
| This compound | Various | Varies | Not Reported | Not Reported | N/A |
| Compound 26 | NCI-H929 | Growth Inhibition | - | 120 | [1] |
| Compound 13 | H929 | Caspase 3/7 Induction | 13-16 fold increase over vehicle | - | [2] |
Detailed Experimental Protocols
The following protocols are representative of the methods used to characterize Mcl-1 inhibitors like this compound.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of an inhibitor to Mcl-1 by measuring its ability to displace a fluorescently labeled probe.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled BH3-domain peptide probe (e.g., FITC-BIM BH3)
-
This compound or other test compounds
-
Assay Buffer: 20 mM Sodium Phosphate, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of Mcl-1 protein and the fluorescent probe in the assay buffer. The final concentrations should be optimized, but a starting point is 100 nM Mcl-1 and 10 nM probe.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer.
-
In a 384-well plate, add 10 µL of the Mcl-1/probe solution to each well.
-
Add 10 µL of the diluted this compound or control (DMSO vehicle) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium. For covalent inhibitors, a time-course experiment may be necessary to determine the optimal incubation time.
-
Measure the fluorescence polarization on a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Mcl-1 dependent cancer cell line (e.g., NCI-H929, multiple myeloma)
-
Complete cell culture medium
-
This compound or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 or GI50 value by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Conclusion
This compound represents a valuable chemical probe for elucidating the complex biology of Mcl-1. Its unique mechanism of reversible covalent inhibition offers a compelling strategy for the development of next-generation Mcl-1 targeted therapies. The data and protocols presented in this guide provide a framework for the robust characterization of this compound and other novel Mcl-1 inhibitors, facilitating further research and drug discovery efforts in this critical area of oncology.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Mcl1-IN-7: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a hallmark of various human cancers, contributing to tumor maintenance and resistance to conventional therapies. Consequently, the development of potent and selective Mcl-1 inhibitors has become a significant focus in oncology drug discovery. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Mcl1-IN-7, a notable reversible covalent inhibitor of Mcl-1.
Discovery of a Novel Class of Reversible Covalent Mcl-1 Inhibitors
This compound, also referred to as compound 11 in foundational research, emerged from a structure-based design approach aimed at developing a novel class of Mcl-1 inhibitors. This innovative strategy focused on targeting a non-catalytic lysine residue (Lys234) within the BH3-binding groove of Mcl-1.[1][2][3] The core concept involved the incorporation of an aryl boronic acid warhead into a known Mcl-1 inhibitor scaffold.[1][4] This warhead was designed to form a reversible covalent bond with the lysine side chain, thereby enhancing the inhibitor's potency and residence time.[1][5][6]
The discovery process involved computational docking to predict the binding of boronic acid-containing compounds to Mcl-1, followed by the chemical synthesis of a series of analogs.[4] These compounds were then subjected to rigorous biochemical and cellular characterization to assess their inhibitory activity and mechanism of action.
Synthesis of this compound and Analogs
The synthesis of this compound and related indole-based Mcl-1 inhibitors typically involves multi-step organic synthesis. While the specific, detailed synthesis of this compound is proprietary, the general approach for creating similar tricyclic indole cores has been described in the literature. These methods often utilize Fischer indole synthesis as a key step to construct the core indole scaffold.[7] Further modifications, such as the introduction of the aryl boronic acid moiety, are achieved through standard cross-coupling reactions or other established synthetic transformations.
A generalized synthetic approach for related tricyclic indole 2-carboxylic acids is outlined below:
-
Fischer Indole Synthesis: Reaction of a selected hydrazine with an α-ketoacid to form the tricyclic indole core.[7]
-
Esterification/Amide Coupling: Modification of the carboxylic acid group to introduce various substituents.
-
Functionalization: Introduction of diverse chemical groups at various positions of the indole scaffold to optimize binding affinity and selectivity.
-
Boronic Acid Installation: Incorporation of the boronic acid warhead, often in the final steps of the synthesis.
Quantitative Data Summary
The inhibitory potency of this compound and its analogs has been determined using various biochemical and cellular assays. The following tables summarize key quantitative data for representative compounds from this class of reversible covalent inhibitors and other potent indole-based Mcl-1 inhibitors.
Table 1: Biochemical Potency of Reversible Covalent Mcl-1 Inhibitors [2][3]
| Compound | Mcl-1 IC50 (nM) |
| Compound 5 | 3.4 |
| This compound (Compound 11) | Potent inhibitor, directly interferes with Mcl-1/BAK interaction |
Note: Specific IC50 values for this compound are not publicly available in the primary literature, but it is characterized as a potent inhibitor within this low nanomolar series.
Table 2: Cellular Activity of Representative Potent Mcl-1 Inhibitors
| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |
| AMG 176 | Hematologic Cancer Cell Lines | Apoptosis Induction | Sub-nanomolar | [8] |
| S63845 | Multiple Myeloma (H929) | Cell Viability | < 100 nM | [9] |
| ABBV-467 | Multiple Myeloma (AMO-1, H929) | Cell Death | Sub-nanomolar | [10] |
| Compound 47 | AML Cells | Mcl-1 Inhibition (Ki) | 24 nM | [11] |
| Gilead Compound | SK-BR-3 | Antiproliferative (EC50) | 6 nM | [12] |
Experimental Protocols
The characterization of this compound and other Mcl-1 inhibitors relies on a suite of biophysical, biochemical, and cell-based assays. Below are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to quantify the binding affinity of inhibitors to Mcl-1 by measuring the disruption of the Mcl-1/Bim interaction.
-
Materials:
-
Recombinant human Mcl-1 protein
-
FITC-labeled Bim peptide
-
Europium-labeled anti-tag antibody (specific to the tag on Mcl-1)
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
384-well low-volume black plates
-
Test compounds (serial dilutions)
-
-
Procedure:
-
Add Mcl-1 protein and the europium-labeled antibody to the wells of the 384-well plate.
-
Add the test compounds at various concentrations.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Add the FITC-labeled Bim peptide to initiate the FRET reaction.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The decrease in the FRET signal is proportional to the displacement of the FITC-Bim peptide by the inhibitor.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, to assess the pro-apoptotic effect of Mcl-1 inhibitors.[13]
-
Materials:
-
Mcl-1 dependent cancer cell line (e.g., H929)
-
Cell culture medium and supplements
-
96-well white-walled, clear-bottom plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Test compounds (serial dilutions)
-
-
Procedure:
-
Seed cells in the 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified time (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Calculate EC50 values for caspase activation.
-
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of the inhibitor on cell proliferation and viability.[13]
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (serial dilutions)
-
-
Procedure:
-
Seed cells in the 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Visualizations
Mcl-1 Signaling Pathway and Inhibition
Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Mcl-1 Inhibitor Discovery
Caption: A typical workflow for the discovery and development of Mcl-1 inhibitors.
References
- 1. Inhibition of Mcl-1 through covalent modification of a noncatalytic lysine side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 5. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Novel Mcl-1 Inhibitors with a 3-Substituted-1 H-indole-1-yl Moiety Binding to the P1-P3 Pockets to Induce Apoptosis in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Mcl1-IN-7: A Technical Guide to a Covalent Chemical Probe for Mcl-1 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key factor in the survival and proliferation of various cancer cells, contributing to resistance to conventional therapies. The development of selective Mcl-1 inhibitors is, therefore, a significant focus in oncology drug discovery. Mcl1-IN-7 has emerged as a potent and selective chemical probe that utilizes a novel mechanism of reversible covalent inhibition to target Mcl-1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use in research and drug development.
Core Data Summary
The following tables summarize the key quantitative data for this compound, also referred to as compound 11 in the primary literature.[1]
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value | Reference |
| Biochemical Inhibition | IC50 | 4.2 nM | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference | | :--- | :--- | :--- | :--- | | MOLP-8 (Multiple Myeloma) | Caspase 3/7 Activation | IC50 | 75 nM |[1] |
Mechanism of Action
This compound is a first-in-class reversible covalent inhibitor of Mcl-1.[1] It is designed with an aryl boronic acid carbonyl warhead that specifically targets a non-catalytic lysine residue, Lys234, within the BH3-binding groove of Mcl-1.[1] This covalent interaction leads to a highly stable complex, effectively blocking the binding of pro-apoptotic proteins like Bak and Bim to Mcl-1. The sequestration of these pro-apoptotic partners by Mcl-1 is a key survival mechanism for cancer cells. By disrupting this interaction, this compound liberates Bak and Bim, which can then trigger the mitochondrial apoptosis pathway, leading to the activation of executioner caspases, such as caspase-3 and caspase-7, and ultimately, programmed cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Biochemical Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of a compound to disrupt the interaction between Mcl-1 and a fluorescently labeled peptide derived from a BH3-only protein (e.g., Noxa).
Materials:
-
Recombinant human Mcl-1 protein
-
Biotinylated Noxa BH3 peptide
-
Europium-labeled streptavidin (donor fluorophore)
-
Allophycocyanin (APC)-labeled anti-His6 antibody (acceptor fluorophore)
-
Assay buffer (e.g., PBS, 0.05% Tween-20)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a solution of Mcl-1 protein and biotinylated Noxa BH3 peptide in assay buffer.
-
Add this compound or control compound at various concentrations to the wells of the microplate.
-
Add the Mcl-1/Noxa peptide mixture to the wells.
-
Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for binding.
-
Add a mixture of Europium-labeled streptavidin and APC-labeled anti-His6 antibody to the wells.
-
Incubate for another period (e.g., 30 minutes) at room temperature in the dark.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, in cultured cells.
Materials:
-
Mcl-1-dependent cancer cell line (e.g., MOLP-8)
-
Cell culture medium and supplements
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
White-walled 96-well microplates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or control compound.
-
Incubate the cells for a specified time (e.g., 24 hours) under standard cell culture conditions.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells on a plate shaker at a low speed for 1-2 minutes.
-
Incubate the plate at room temperature for 1-3 hours in the dark.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luminescence signal to a vehicle-treated control and plot the results against the inhibitor concentration to determine the IC50 value for caspase activation.
In Vivo Studies
As of the latest available information, there are no published in vivo studies specifically for this compound. The initial characterization of this compound focused on its biochemical and cellular activities.[1] However, the potent in vitro activity of this compound suggests that it could serve as a valuable tool for in vivo validation of Mcl-1 as a therapeutic target and as a lead compound for the development of Mcl-1 inhibitors with suitable pharmacokinetic properties for in vivo efficacy studies.
Selectivity Profile
While a comprehensive selectivity panel for this compound against other Bcl-2 family members is not publicly available, the design of covalent inhibitors targeting a specific lysine residue that is not conserved across all family members can provide a basis for selectivity. Further studies are required to fully characterize the selectivity profile of this compound.
Conclusion
This compound is a powerful chemical probe for interrogating the function of Mcl-1 in cancer biology. Its unique reversible covalent mechanism of action provides high potency and a valuable tool for researchers. The data and protocols presented in this guide are intended to facilitate the use of this compound in the laboratory and to serve as a foundation for further investigation into the therapeutic potential of Mcl-1 inhibition.
References
The Mcl-1 Inhibitor S63845: A Technical Guide to its Anti-Cancer Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which are key regulators of the intrinsic mitochondrial apoptotic pathway.[1][2] Overexpression of Mcl-1 is a common feature in a wide range of human cancers, including hematological malignancies such as multiple myeloma and acute myeloid leukemia (AML), as well as solid tumors.[3][4] This overexpression is associated with tumor progression, poor prognosis, and resistance to conventional anti-cancer therapies.[5] Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins like Bak and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.[2][3] Consequently, the development of specific inhibitors targeting Mcl-1 has become a promising therapeutic strategy in oncology.[6]
This technical guide focuses on S63845, a potent and highly selective small-molecule inhibitor of Mcl-1.[3] S63845 binds with high affinity to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners and triggering rapid apoptosis in Mcl-1-dependent cancer cells.[4][7] This document provides a comprehensive overview of the anti-cancer properties of S63845, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.
Mechanism of Action
S63845 functions as a BH3 mimetic, competitively binding to the BH3-binding groove on the Mcl-1 protein with high specificity.[2][4] This action displaces pro-apoptotic proteins, primarily Bak and Bax, that are normally sequestered by Mcl-1.[1][8] The liberation of Bak and Bax leads to their oligomerization at the outer mitochondrial membrane, resulting in the formation of pores. This permeabilization of the mitochondrial outer membrane allows for the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activates the caspase cascade, culminating in the execution of apoptosis.[1][3] Studies have confirmed that the cytotoxic effects of S63845 are dependent on the BAX/BAK-mediated mitochondrial apoptotic pathway and can be abrogated in cells deficient in caspases.[9][10]
Figure 1. S63845 Mechanism of Action.
Quantitative Data
The following tables summarize the binding affinity and in vitro efficacy of S63845 across various cancer cell lines.
Table 1: Binding Affinity of S63845
| Target Protein | Binding Affinity (Kd) | Selectivity | Reference |
| Human Mcl-1 | 0.19 nM | >100-fold vs. Bcl-2/Bcl-xL | [2][4] |
| Mouse Mcl-1 | ~1.14 nM (6-fold lower than human) | - | [2][11] |
| Human Bcl-2 | No discernible binding | - | [4][9] |
| Human Bcl-xL | No discernible binding | - | [4][9] |
Table 2: In Vitro Cytotoxicity of S63845 in Hematological Malignancies
| Cell Line | Cancer Type | IC50 | Reference |
| H929 | Multiple Myeloma | < 0.1 µM | [1][12] |
| AMO1 | Multiple Myeloma | < 0.1 µM | [12] |
| U-2946 | B-cell Lymphoma | ~100 nM | [10] |
| Eµ-Myc Lymphoma | Mouse Lymphoma | 161 nM - 282 nM | [12] |
| Various AML patient samples | Acute Myeloid Leukemia | Potent activity | [8] |
Table 3: In Vivo Efficacy of S63845 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| H929 | Multiple Myeloma | 25 mg/kg, i.v. | Tumor Growth Inhibition (TGI) of 103% | [1][12] |
| AMO1 | Multiple Myeloma | 25 mg/kg, i.v. | TGI of 114%; complete regression in 7/8 mice | [1][12] |
| Eµ-Myc Lymphoma | Mouse Lymphoma | - | 70% of mice cured | [6] |
| huMcl-1;Eµ-Myc | Humanized Mouse Lymphoma | 12.5 mg/kg, i.v. | 60% of mice cured | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay
This protocol is used to determine the concentration of S63845 that inhibits the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Cancer cell lines (e.g., H929, Eµ-Myc lymphoma) are seeded at a density of 5 x 104 cells per well in 96-well flat-bottomed plates in appropriate culture medium.[11]
-
Compound Treatment: S63845 is serially diluted (e.g., 1:5 dilutions starting from 1 µM) and added to the wells in triplicate.[11] A vehicle control (e.g., 0.1% DMSO) is also included.[13]
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 10% CO2.[9][11]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the Cell Counting Kit-8 (CCK-8) or by staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry.[1][11]
-
Data Analysis: The IC50 values are calculated from the dose-response curves using a nonlinear regression algorithm (e.g., in GraphPad Prism).[11][13]
Co-Immunoprecipitation Assay
This protocol is used to assess the disruption of Mcl-1's interaction with pro-apoptotic proteins by S63845.
-
Cell Transduction and Treatment: Cells (e.g., HeLa) are transduced with constructs expressing FLAG-tagged Mcl-1, Bcl-2, or Bcl-xL.[9] Transduced cells are then treated with increasing concentrations of S63845 (e.g., 0.1, 0.3, 1, 3 µM) for 4 hours.[9][14]
-
Cell Lysis: Cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation: The cell lysates are incubated with an anti-FLAG antibody conjugated to beads (e.g., magnetic or agarose) to pull down the FLAG-tagged protein and its binding partners.
-
Washing and Elution: The beads are washed to remove non-specific binders, and the protein complexes are eluted.
-
Western Blotting: The immunoprecipitates and total cell lysates (inputs) are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against the FLAG-tag, Bak, and Bax to detect the proteins in the complex.[9][14]
In Vivo Xenograft Study
This protocol evaluates the anti-tumor activity of S63845 in a mouse model.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with a suspension of human cancer cells (e.g., 5 x 106 AMO1 cells).[12]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3). Mice are then randomized into treatment and control groups (typically 8 animals per group).[12]
-
Drug Administration: S63845 is administered intravenously (i.v.) at a specified dose (e.g., 25 mg/kg) and schedule (e.g., daily for 5 consecutive days).[11][12] The control group receives a vehicle solution.[12]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Animal health is monitored throughout the study.[9]
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated. Statistical analysis (e.g., P-value) is performed to determine the significance of the anti-tumor effect.[12]
Figure 2. In Vivo Xenograft Experimental Workflow.
Conclusion
S63845 is a highly potent and selective Mcl-1 inhibitor that has demonstrated significant anti-cancer activity in a wide range of preclinical models.[3][7] Its ability to specifically induce apoptosis in Mcl-1-dependent cancer cells, both as a single agent and in combination with other therapies, highlights its therapeutic potential.[3][15] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on Mcl-1 as a therapeutic target in oncology. Further clinical investigation is warranted to fully elucidate the safety and efficacy of S63845 in human patients.
References
- 1. apexbt.com [apexbt.com]
- 2. | BioWorld [bioworld.com]
- 3. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Mcl1-IN-7's Effect on BCL-2 Family Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival member of the B-cell lymphoma 2 (Bcl-2) family of proteins. Its overexpression is a key factor in the survival and proliferation of various cancer cells, contributing to resistance against conventional therapies. Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, particularly the BH3-only proteins like Bim and the effector proteins Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade.[1][2][3] The development of small molecule inhibitors that specifically target the BH3-binding groove of Mcl-1 is a promising therapeutic strategy to overcome this resistance.
This technical guide focuses on the effect of Mcl1-IN-7, a putative small molecule inhibitor of Mcl-1, on the intricate network of BCL-2 family protein interactions. While specific quantitative binding data for this compound is not publicly available, this document will provide a comprehensive overview of the methodologies used to characterize such inhibitors and present representative data from well-studied Mcl-1 inhibitors to illustrate the expected effects.
Data Presentation: Quantitative Analysis of Mcl-1 Inhibition
The efficacy and selectivity of an Mcl-1 inhibitor are determined through various biochemical and cellular assays. The key parameters measured are the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). These values quantify the binding affinity of the inhibitor to Mcl-1 and its functional consequence in disrupting Mcl-1's interactions with its pro-apoptotic binding partners.
Below are tables summarizing representative quantitative data for potent and selective Mcl-1 inhibitors, which would be analogous to the data required for the full characterization of this compound.
Table 1: Representative Binding Affinity of Mcl-1 Inhibitors
| Inhibitor | Target | Assay Type | Ki (nM) | Kd (nM) | Reference |
| S63845 | Mcl-1 | TR-FRET | < 1.2 | 0.19 | [4][5] |
| AZD5991 | Mcl-1 | TR-FRET | - | 0.05 | Not explicitly found |
| AMG 176 | Mcl-1 | Biochemical | < 0.05 | - | [6] |
Table 2: Representative Selectivity Profile of Mcl-1 Inhibitors
| Inhibitor | Mcl-1 Ki (nM) | Bcl-2 Ki (nM) | Bcl-xL Ki (nM) | Selectivity (Mcl-1 vs Bcl-2) | Selectivity (Mcl-1 vs Bcl-xL) | Reference |
| S63845 | < 1.2 | > 10,000 | > 10,000 | > 8,333-fold | > 8,333-fold | [4][5] |
| AZD5991 | - | > 10,000 | > 10,000 | > 1,000-fold | > 1,000-fold | Not explicitly found |
| AMG 176 | < 0.05 | > 3,000 | > 3,000 | > 60,000-fold | > 60,000-fold | [6] |
Table 3: Representative Cellular Activity of Mcl-1 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| S63845 | H929 (Multiple Myeloma) | Cell Viability | 1-100 | [4] |
| AZD5991 | MV4-11 (AML) | Apoptosis | < 10 | Not explicitly found |
| AMG 176 | MOLM-13 (AML) | Cell Viability | 1-10 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of an Mcl-1 inhibitor's effect on BCL-2 family protein interactions. The following are detailed protocols for key experiments.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of Mcl-1/Bak Interaction
This protocol is designed to qualitatively or semi-quantitatively demonstrate that an Mcl-1 inhibitor can disrupt the interaction between Mcl-1 and its binding partner, Bak, in a cellular context.
Materials:
-
Cell line expressing endogenous Mcl-1 and Bak (e.g., H929 multiple myeloma cells)
-
This compound or other Mcl-1 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Mcl-1 antibody (for immunoprecipitation)
-
Anti-Bak antibody (for Western blotting)
-
Anti-Mcl-1 antibody (for Western blotting)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Culture H929 cells to a density of 1-2 x 10^6 cells/mL. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-6 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash once with ice-cold PBS. Lyse the cell pellet with ice-cold lysis buffer on ice for 30 minutes with periodic vortexing.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the cleared lysates using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
To 500 µg of total protein, add 2-4 µg of anti-Mcl-1 antibody.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to each sample and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the magnetic beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual wash buffer.
-
-
Elution:
-
Resuspend the beads in 30 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Probe the membrane with primary antibodies against Bak and Mcl-1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Expected Outcome: A dose-dependent decrease in the amount of Bak co-immunoprecipitated with Mcl-1 in the presence of this compound, while the amount of immunoprecipitated Mcl-1 remains relatively constant.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Mcl-1 Binding
This biochemical assay is used to quantify the binding affinity (Ki or IC50) of an inhibitor to Mcl-1 in a high-throughput format.
Materials:
-
Recombinant human Mcl-1 protein (e.g., His-tagged)
-
Fluorescently labeled BH3 peptide (e.g., FITC-labeled Bak BH3 peptide)
-
Terbium-conjugated anti-His antibody (Donor fluorophore)
-
This compound or other Mcl-1 inhibitor
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.05% BSA)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Reagent Preparation:
-
Dilute the recombinant Mcl-1 protein, FITC-Bak BH3 peptide, and Terbium-anti-His antibody to their optimized final concentrations in assay buffer. Final concentrations will need to be determined empirically but are typically in the low nanomolar range for the protein and antibody, and around the Kd of the peptide-protein interaction for the peptide.
-
-
Assay Protocol:
-
Add 5 µL of the diluted this compound or vehicle control to the wells of the 384-well plate.
-
Add 5 µL of the Mcl-1 protein solution to all wells.
-
Add 5 µL of a mixture of the FITC-Bak BH3 peptide and the Terbium-anti-His antibody to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~665 nm (acceptor) and ~620 nm (donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) for each well.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent peptide for Mcl-1 is known.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rate constants, kon and koff) and affinity (Kd) of an inhibitor to its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Recombinant human Mcl-1 protein
-
This compound or other Mcl-1 inhibitor
-
Immobilization buffers (e.g., 10 mM sodium acetate at various pH values)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., a short pulse of low pH glycine or high salt solution)
Procedure:
-
Ligand Immobilization:
-
Activate the carboxyl groups on the CM5 sensor chip surface with a mixture of EDC and NHS.
-
Inject the Mcl-1 protein (typically 20-50 µg/mL in 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein immobilization.
-
-
Analyte Binding and Kinetics Measurement:
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the different concentrations of the inhibitor over the Mcl-1 and reference flow cells at a constant flow rate. This is the association phase.
-
After the injection, flow running buffer over the chip to monitor the dissociation of the inhibitor from the protein. This is the dissociation phase.
-
Between each inhibitor concentration, regenerate the sensor surface with a short pulse of regeneration solution to remove all bound analyte.
-
-
Data Analysis:
-
The SPR instrument software records the change in response units (RU) over time, generating a sensorgram.
-
Subtract the signal from the reference flow cell from the signal from the Mcl-1 flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the association and dissociation curves for each concentration to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the action of this compound.
Caption: Mechanism of this compound induced apoptosis.
Caption: Co-Immunoprecipitation experimental workflow.
Caption: Principle of the TR-FRET competition assay.
Conclusion
The inhibition of Mcl-1 is a validated and promising strategy in cancer therapy. A thorough understanding of how a novel inhibitor like this compound interacts with the BCL-2 family of proteins is paramount for its development as a therapeutic agent. This guide has outlined the key quantitative parameters for inhibitor characterization, provided detailed experimental protocols for assessing these parameters, and visualized the underlying molecular mechanisms and experimental workflows. While specific data for this compound is not yet in the public domain, the framework presented here provides a comprehensive approach for its evaluation and for understanding its potential to modulate the apoptotic pathway in cancer cells.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Basic Research Applications of Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Its overexpression is a common feature in a wide range of human cancers, where it plays a pivotal role in promoting tumorigenesis and mediating resistance to various cancer therapies.[2][3] As a result, Mcl-1 has emerged as a high-priority therapeutic target.[3] Small-molecule inhibitors designed to neutralize Mcl-1 function have become invaluable tools in basic research and are under active clinical investigation.
This guide provides an in-depth overview of the core research applications of potent and selective Mcl-1 inhibitors, using the well-characterized compounds S63845 and AZD5991 as primary examples. We will delve into their mechanism of action, the signaling pathways they modulate, and detailed protocols for key experimental applications.
Mechanism of Action: Restoring Apoptotic Competency
Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic effector proteins, such as Bak and Bax.[2][4] This interaction prevents Bak/Bax oligomerization at the mitochondrial outer membrane, a critical step for initiating the intrinsic apoptotic cascade.[5][6]
Mcl-1 inhibitors are designed as BH3 mimetics; they mimic the BH3 domain of pro-apoptotic proteins.[7] These inhibitors bind with high affinity to a hydrophobic groove on Mcl-1, competitively displacing bound pro-apoptotic partners like Bak.[2] The released Bak is then free to oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptotic cell death.[1][8]
Quantitative Data on Mcl-1 Inhibitors
The efficacy of Mcl-1 inhibitors is quantified through biochemical and cell-based assays. S63845 and AZD5991 demonstrate high potency and selectivity for Mcl-1.
Table 1: Biochemical Activity of Mcl-1 Inhibitors
| Compound | Target | Assay Type | Binding Affinity | Citation(s) |
|---|---|---|---|---|
| S63845 | Human Mcl-1 | - | Kd = 0.19 nM | [9][10] |
| Human Mcl-1 | - | Ki < 1.2 nM | [1] | |
| AZD5991 | Human Mcl-1 | FRET | IC50 = 0.7 nM | [11] |
| Human Mcl-1 | SPR | Kd = 0.17 nM | [11] |
| | Human Mcl-1 | - | Ki = 0.13 nM |[12] |
Table 2: Selectivity Profile of AZD5991
| Off-Target | Assay Type | Binding Affinity (Ki) | Selectivity (fold vs. Mcl-1) | Citation(s) |
|---|---|---|---|---|
| Bcl-2 | FRET | 6.8 µM | >52,000x | [11] |
| Bcl-xL | FRET | 18 µM | >138,000x | [11] |
| Bcl-w | FRET | 25 µM | >192,000x | [11] |
| Bfl-1 | FRET | 12 µM | >92,000x |[11] |
Table 3: Cellular Activity of Mcl-1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Cellular Potency | Citation(s) |
|---|---|---|---|---|
| S63845 | H929 | Multiple Myeloma | IC50 ≈ 100 nM | [13] |
| U-2946 | B-cell Lymphoma | IC50 ≈ 100 nM | [13] | |
| AZD5991 | MOLP-8 | Multiple Myeloma | EC50 = 33 nM | [7] |
| MV4-11 | Acute Myeloid Leukemia | EC50 = 24 nM | [7] |
| | NCI-H23 | Non-Small Cell Lung Cancer | EC50 = 190 nM |[11] |
Signaling Pathways and Regulatory Mechanisms
Mcl-1 expression and stability are tightly controlled by a complex network of signaling pathways, making it a central node for integrating pro-survival and pro-apoptotic signals.[14]
Upstream Regulation of Mcl-1 Expression
Multiple signaling cascades converge to regulate Mcl-1 at the transcriptional and post-translational levels.
-
PI3K/AKT Pathway: A critical pro-survival pathway that can enhance Mcl-1 expression.[5]
-
JAK/STAT Pathway: Cytokines like IL-3 can signal through JAK/STAT to increase Mcl-1 transcription.[15]
-
MAPK/ERK Pathway: This pathway can also positively regulate Mcl-1, contributing to cell survival.[8]
Inhibitor-Induced Mcl-1 Protein Stabilization
Paradoxically, treatment with Mcl-1 inhibitors like AZD5991 can lead to the accumulation and stabilization of the Mcl-1 protein.[8][16] This is a critical consideration for researchers. This stabilization is primarily due to defective ubiquitination.[16]
-
MEK/ERK Phosphorylation: Inhibitor binding can induce a conformational change in Mcl-1, enhancing its phosphorylation by the MEK/ERK pathway, which contributes to its stability.[8]
-
Deubiquitinase (DUB) Activity: Mcl-1 inhibitors can enhance the activity of deubiquitinases like USP9x, which remove ubiquitin tags from Mcl-1 and protect it from proteasomal degradation.[8][16]
-
E3 Ligase Modulation: The treatment can also lead to a transient decrease in the E3 ligase Mule, which normally targets Mcl-1 for degradation.[8][16]
Experimental Protocols & Workflows
Here we provide detailed methodologies for key experiments used to characterize Mcl-1 inhibitors.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess Protein Interactions
This protocol determines if an Mcl-1 inhibitor disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bak, Bax).[9][12]
Methodology:
-
Cell Culture and Treatment: Culture Mcl-1-dependent cells (e.g., MOLP-8, HeLa) to ~80% confluency. Treat cells with the Mcl-1 inhibitor (e.g., 0-500 nM AZD5991) or DMSO vehicle control for a specified time (e.g., 30 minutes to 4 hours).[9][12]
-
Cell Lysis: Harvest and centrifuge the cells. Resuspend the cell pellet in ice-cold lysis buffer (e.g., buffer containing protease and phosphatase inhibitors) and incubate on ice for 20 minutes with periodic vortexing.[12]
-
Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Pre-Clearing: Pre-clear the lysate by incubating with Protein A/G magnetic beads for 30-60 minutes at 4°C with rotation. This step reduces non-specific binding.[12]
-
Immunoprecipitation: Add an anti-Mcl-1 or anti-FLAG (for tagged proteins) antibody to the pre-cleared lysate and incubate overnight at 4°C with rotation.[9][12]
-
Immune Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.[12]
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times (e.g., 4 times) with a 1:1 mixture of lysis buffer and PBS to remove non-specifically bound proteins.[12]
-
Elution and Analysis: Elute the bound proteins from the beads by adding sample loading buffer and heating. Analyze the eluates and input lysates by Western blotting using antibodies against Mcl-1, Bak, and Bax.[9] A reduction of co-precipitated Bak/Bax in the inhibitor-treated sample indicates successful target engagement.
Protocol 2: Apoptosis Assessment by Annexin V Staining
This flow cytometry-based assay quantifies the degree of apoptosis induced by an Mcl-1 inhibitor by detecting the externalization of phosphatidylserine (PS) on the cell surface.[13]
Methodology:
-
Cell Seeding and Treatment: Seed cancer cells (e.g., H929, MV4-11) in appropriate culture plates. Allow cells to adhere or stabilize.
-
Inhibitor Treatment: Treat cells with a dose range of the Mcl-1 inhibitor (e.g., S63845) or vehicle control for a defined period (e.g., 4, 8, or 24 hours).[13]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorophore) and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitor.
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol assesses the anti-tumor activity of an Mcl-1 inhibitor in a living organism using cancer cell line-derived xenograft models.[1]
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 5-10 million H929 or AMO1 cells) into the flank of each mouse.[1]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups (e.g., n=7-10 mice/group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).[17]
-
Treatment Group(s): Administer the Mcl-1 inhibitor (e.g., S63845 at 6.25, 12.5, 25 mg/kg) via the desired route (intravenous injection is common for these compounds).[1][17] Treatment can be a single dose or a multi-dose regimen.[11]
-
-
Monitoring: Monitor tumor volume (using calipers), body weight, and overall animal health regularly (e.g., 2-3 times per week).
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at a set time point. Efficacy is measured as Tumor Growth Inhibition (TGI). A TGI of >100% indicates tumor regression.[1]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers, such as cleaved caspase-3, to confirm on-target drug activity.[11]
References
- 1. apexbt.com [apexbt.com]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. AZD5991 [openinnovation.astrazeneca.com]
- 8. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. S63845 | MCL1 Inhibitor | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for Mcl1-IN-7 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia 1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the survival and proliferation of various cancer cells, making it a prime target for cancer therapeutics. Mcl1-IN-7 is a potent and selective inhibitor of Mcl-1, and this document provides detailed protocols for its in vitro evaluation.
Mechanism of Action
Mcl-1 inhibitors, such as this compound, function by binding to the BH3-binding groove of the Mcl-1 protein. This competitive binding displaces pro-apoptotic proteins like Bim, Bak, and Bax, which are normally sequestered by Mcl-1.[1] The release of these pro-apoptotic factors triggers the intrinsic apoptosis pathway, leading to programmed cell death in cancer cells that are dependent on Mcl-1 for survival.[1]
Caption: Mechanism of Mcl-1 inhibition leading to apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro activity of various Mcl-1 inhibitors, providing a comparative landscape for evaluating compounds like this compound.
Table 1: Biochemical Binding Affinity of Mcl-1 Inhibitors
| Compound | Assay Type | Mcl-1 K_i (nM) | Bcl-2 K_i (µM) | Bcl-xL K_i (µM) | Reference |
| Compound 9 | TR-FRET | <0.2 | - | - | [2][3] |
| Compound 18 | TR-FRET | 0.09-0.28 | - | - | [3] |
| Compound 26 | FPA | - | 1.8 | 36 | [2] |
| UMI-77 | FP | - | - | - | [4] |
| A-1210477 | FRET | 4 (IC50) | - | - | [5] |
| AZD5991 | FRET | <3 (IC50) | - | - | [5][6] |
Table 2: Cellular Activity of Mcl-1 Inhibitors
| Compound | Cell Line | Assay Type | GI50 (nM) | Caspase 3/7 EC50 (nM) | Reference |
| Compound 9 | NCI-H929 | Growth Inhibition | 120 | - | [2][3] |
| Compound 26 | NCI-H929 | Growth Inhibition | - | - | [2][3] |
| Compound 26 | A427 | Growth Inhibition | 90 | - | [2][3] |
| Macrocycle 10 | H929 | Growth Inhibition | - | - | [7] |
| Macrocycle 10 | A427 | Growth Inhibition | - | - | [7] |
| Macrocycle 25 | H929 | Growth Inhibition | 39 | - | [7] |
| Macrocycle 25 | A427 | Growth Inhibition | 105 | - | [7] |
| UMI-77 | Pancreatic Cancer Cells | Cell Viability | 3400-12500 | - | [8] |
Experimental Protocols
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantitatively measures the binding affinity of this compound to the Mcl-1 protein by disrupting the interaction between Mcl-1 and a fluorescently labeled BH3 peptide.
Caption: Workflow for the Mcl-1 TR-FRET binding assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA).
-
Mcl-1 Protein: Recombinant human Mcl-1 protein is diluted in the assay buffer to the desired final concentration.
-
Fluorescent Peptide: A fluorescently labeled BH3 peptide (e.g., from Bim or Noxa) is used as the tracer. Dilute in assay buffer.
-
This compound: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the Mcl-1 protein and the fluorescently labeled BH3 peptide.
-
Add the serially diluted this compound or DMSO vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
The degree of FRET is inversely proportional to the concentration of this compound.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Cellular Assay: Cell Proliferation/Viability (GI50)
This assay determines the concentration of this compound that inhibits the growth of a cancer cell line by 50% (GI50). Mcl-1-dependent cell lines (e.g., NCI-H929) and Mcl-1-independent cell lines (e.g., K562) are often used to assess selectivity.[2]
Methodology:
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Add the compound dilutions to the cells in triplicate. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Add a viability reagent such as CellTiter-Glo® (Promega) or WST-8 (Dojindo) to each well.[4]
-
Measure the luminescence or absorbance according to the manufacturer's protocol using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.
-
Cellular Assay: Caspase-3/7 Activation
This assay measures the induction of apoptosis by quantifying the activity of caspase-3 and -7, key executioner caspases.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate as described for the proliferation assay.
-
Treat the cells with serial dilutions of this compound for a shorter duration, typically 3-24 hours.[7]
-
-
Caspase Activity Measurement:
-
Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 from Promega).
-
Add the caspase reagent to each well, which contains a luminogenic substrate for caspase-3 and -7.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.
-
Normalize the data to the vehicle control and plot the results against the compound concentration to determine the EC50 for caspase activation. The maximum activity is often reported as a fold increase over the vehicle-treated cells.[7]
-
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Mcl-1 Inhibitor Treatment in Cell Culture
Disclaimer: The compound "Mcl1-IN-7" is not a recognized or publicly documented specific Mcl-1 inhibitor based on available scientific literature. The following application notes and protocols are provided as a general guideline for the cell culture treatment and evaluation of potent and selective small molecule inhibitors of the Myeloid Cell Leukemia 1 (Mcl-1) protein. These protocols are based on established methodologies for characterizing similar anti-cancer compounds and should be adapted and optimized for the specific Mcl-1 inhibitor and cell lines being investigated.
Introduction
Myeloid Cell Leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Its overexpression is a common feature in a wide range of human cancers, contributing to tumor initiation, progression, and resistance to conventional therapies.[3][4] Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins such as Bak and Bim, thereby preventing the induction of programmed cell death (apoptosis).[5][6] Small molecule inhibitors that disrupt the Mcl-1/pro-apoptotic protein interaction are a promising class of targeted cancer therapeutics.[2] These inhibitors bind to the BH3-binding groove of Mcl-1, liberating pro-apoptotic proteins and triggering the apoptotic cascade in cancer cells that are dependent on Mcl-1 for survival.[1][2]
These application notes provide a framework for researchers to assess the cellular activity of a novel Mcl-1 inhibitor. The protocols outlined below describe methods to determine the inhibitor's potency, its effect on cell viability and apoptosis, and its target engagement within the cell.
Mcl-1 Signaling Pathway
The Mcl-1 protein is a central regulator of the intrinsic apoptotic pathway. Under normal physiological conditions, Mcl-1 sequesters the pro-apoptotic proteins Bak and Bax, preventing their oligomerization and the subsequent release of cytochrome c from the mitochondria.[6][7] The release of cytochrome c is a critical step in the activation of caspases, the executioners of apoptosis.[4] Mcl-1 inhibitors function by competitively binding to the BH3 groove of Mcl-1, displacing Bak and Bax, which are then free to induce mitochondrial outer membrane permeabilization (MOMP), leading to caspase activation and cell death.[2]
Caption: Mcl-1 signaling pathway and the mechanism of action for Mcl-1 inhibitors.
Quantitative Data Summary
The potency of Mcl-1 inhibitors can vary significantly depending on the specific compound and the cancer cell line being tested. The following table provides an example of how to present quantitative data for a hypothetical Mcl-1 inhibitor, "Compound X". Researchers should generate their own data through the protocols detailed below.
| Cell Line | Cancer Type | Mcl-1 Dependency | Compound X IC50 (nM) | Notes |
| MOLM-13 | Acute Myeloid Leukemia | High | 15 | Highly sensitive |
| OPM-2 | Multiple Myeloma | High | 25 | Highly sensitive |
| NCI-H929 | Multiple Myeloma | High | 50 | Sensitive |
| K562 | Chronic Myeloid Leukemia | Low | >10,000 | Resistant, often used as a negative control |
| A549 | Non-Small Cell Lung Cancer | Moderate | 500 | Moderately sensitive |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This assay determines the concentration of the Mcl-1 inhibitor that inhibits cell growth by 50% (IC50).
Materials:
-
Mcl-1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of the Mcl-1 inhibitor in complete medium. A common starting concentration is 10 µM, with 3-fold serial dilutions. Include a DMSO-only control.
-
Remove 50 µL of medium from each well and add 50 µL of the diluted inhibitor, resulting in a final volume of 100 µL.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells following treatment with the Mcl-1 inhibitor.
Materials:
-
Mcl-1 inhibitor
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with the Mcl-1 inhibitor at concentrations around the IC50 value (e.g., 1x, 5x, and 10x IC50) for 24-48 hours. Include a DMSO control.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Target Engagement
This assay confirms that the Mcl-1 inhibitor leads to the expected downstream effects on apoptosis-related proteins.
Materials:
-
Mcl-1 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Mcl-1, anti-PARP, anti-Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat cells with the Mcl-1 inhibitor as in the apoptosis assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Look for a decrease in full-length PARP and pro-Caspase-3, and an increase in cleaved PARP and cleaved Caspase-3, which are markers of apoptosis.
Experimental Workflow
The following diagram illustrates a general workflow for the initial characterization of a novel Mcl-1 inhibitor in a cancer cell line.
Caption: A typical experimental workflow for the in vitro characterization of an Mcl-1 inhibitor.
References
- 1. What are Mcl-1 modulators and how do they work? [synapse.patsnap.com]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Inducing Apoptosis with Mcl-1 Inhibitors
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Mcl-1 plays a vital role in cell survival by sequestering pro-apoptotic proteins, such as Bak and Bax, thus preventing the initiation of the intrinsic apoptosis pathway.[1][2][3] In numerous human cancers, including hematologic malignancies and solid tumors, Mcl-1 is overexpressed, which is associated with tumor progression, poor prognosis, and resistance to standard cancer therapies.[1][4][5] Consequently, Mcl-1 has become a high-priority therapeutic target for developing novel anti-cancer agents.[1][6]
Small molecule inhibitors of Mcl-1, such as Mcl1-IN-7 and other compounds like S63845 and AZD5991, are designed to fit into the BH3-binding groove of the Mcl-1 protein.[1] This action competitively disrupts the interaction between Mcl-1 and pro-apoptotic proteins. The release of Bak and Bax leads to their oligomerization at the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP).[4][7] This event triggers the release of cytochrome c, activation of caspases, and ultimately, apoptotic cell death.[1][5] These application notes provide detailed protocols for utilizing Mcl-1 inhibitors in common apoptosis assays.
Mechanism of Action
Mcl-1 inhibitors restore the natural process of programmed cell death in cancer cells that have become dependent on Mcl-1 for survival. By binding to Mcl-1, these inhibitors free pro-apoptotic proteins (e.g., Bak, Bim), which can then activate the apoptotic cascade.[2]
Quantitative Data Presentation
The efficacy of Mcl-1 inhibitors can vary significantly across different cancer cell lines, often correlating with the cell's dependency on Mcl-1 for survival ("Mcl-1 addiction"). The table below summarizes the growth inhibition (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) values for representative Mcl-1 inhibitors in various cell lines.
| Mcl-1 Inhibitor | Cell Line | Cancer Type | Parameter | Value | Reference |
| Compound 26 | A427 | Non-Small Cell Lung Cancer | GI₅₀ | 90 nM | [4] |
| Compound 26 | NCI-H929 | Multiple Myeloma | GI₅₀ | Not specified, but showed good correlation with Caspase 3/7 activation | [4] |
| AZD5991 | JeKo-1 | Mantle Cell Lymphoma | IC₅₀ | ~0.3 µM | [7] |
| AZD5991 | Mino | Mantle Cell Lymphoma | IC₅₀ | ~0.3 µM | [7] |
| S63845 | HeLa | Cervical Cancer | Cytotoxicity | Synergistic with MTAs | [6] |
| Mcl-1 Inhibitor 9 | Jurkat | T-cell Leukemia | Apoptosis Induction | 10 nM - 10 µM (recommended range) | [1] |
Experimental Protocols
Here are detailed protocols for key assays to measure apoptosis induced by Mcl-1 inhibitors.
General Guidelines
-
Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO₂). Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting experiments.
-
Inhibitor Preparation: Prepare a concentrated stock solution of the Mcl-1 inhibitor in a suitable solvent like DMSO. For experiments, dilute the stock solution in a complete cell culture medium to the final desired concentrations. Always include a vehicle control (DMSO) at the same final concentration used for the highest inhibitor dose.[1]
Protocol 1: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
6-well plates, microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency by the end of the experiment (e.g., 0.5 x 10⁶ cells/mL for suspension cells).[1]
-
Treatment: After 24 hours, treat cells with various concentrations of the Mcl-1 inhibitor (e.g., 10 nM to 10 µM) and a vehicle control (DMSO). Incubate for a predetermined time (e.g., 6, 12, 24, or 48 hours).[1]
-
Cell Harvesting:
-
Suspension cells: Transfer cells from each well into labeled microcentrifuge tubes.
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach cells using trypsin. Neutralize trypsin with a complete medium and transfer the cell suspension to labeled tubes.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Aspirate the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.[1]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately on a flow cytometer using a 488 nm laser for excitation. Collect FITC fluorescence in the FL1 channel and PI fluorescence in the FL3 channel.[1]
Protocol 2: Caspase-3/7 Activity Measurement
This assay quantifies the activity of key executioner caspases, which are activated during apoptosis. The Caspase-Glo® 3/7 assay is a common luminescent method.[8]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega #G8090 or similar)
-
White-walled, 96-well microplates suitable for luminescence
-
Plate-reading luminometer
-
Multichannel pipette
Procedure:
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[9]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (100 µL/well) and treat with the Mcl-1 inhibitor as described in Protocol 1. Include "no-cell" control wells for background measurement.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[8]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.[9]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.[9]
-
Data Analysis: Subtract the average background luminescence (from no-cell control wells) from all experimental readings. The resulting luminescence is proportional to the amount of caspase-3/7 activity.
Protocol 3: Assessment of Mitochondrial Outer Membrane Permeabilization (MOMP)
MOMP is a critical event in intrinsic apoptosis. It can be assessed by measuring the loss of mitochondrial membrane potential (ΔΨm) using dyes like JC-1.
Materials:
-
JC-1 Dye
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the Mcl-1 inhibitor as described in Protocol 1.
-
Cell Harvesting: Harvest cells as described in Protocol 1, Step 3.
-
Staining: Resuspend cells in a complete medium containing JC-1 dye (typically at 1-5 µg/mL).
-
Incubation: Incubate cells for 15-30 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells, remove the supernatant, and wash once with PBS.
-
Analysis: Resuspend the cells in PBS for analysis.
-
Flow Cytometry: Healthy cells with high ΔΨm will exhibit JC-1 aggregates, fluorescing red (FL2 channel). Apoptotic cells with low ΔΨm will contain JC-1 monomers, fluorescing green (FL1 channel). A shift from red to green fluorescence indicates mitochondrial depolarization.[7]
-
Fluorescence Microscopy: Visualize cells to observe the change in fluorescence from red/orange to green in apoptotic cells.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for conducting an apoptosis assay using an Mcl-1 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanism by Which Mcl-1 Regulates Cancer-Specific Apoptosis Triggered by mda-7/IL-24, an IL-10-Related Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 9. protocols.io [protocols.io]
Application Notes and Protocols for Mcl1-IN-7 in the Study of Mcl-1 Dependent Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family of proteins, is a critical regulator of programmed cell death. Its overexpression is a hallmark of various human cancers, contributing to tumor initiation, progression, and resistance to a broad spectrum of anti-cancer therapies. Consequently, Mcl-1 has emerged as a high-priority target for the development of novel cancer therapeutics. Mcl1-IN-7 is a potent, cell-permeable, and reversible covalent inhibitor of Mcl-1. It offers a valuable tool for investigating the role of Mcl-1 in cancer biology and for the preclinical assessment of Mcl-1 inhibition as a therapeutic strategy.
This compound, also identified as compound 11, functions by covalently targeting a non-catalytic lysine residue within the BH3-binding groove of Mcl-1. This unique mechanism of action leads to the disruption of the Mcl-1/pro-apoptotic protein interaction, thereby liberating pro-apoptotic proteins like Bak and Bax. The release of these proteins triggers the intrinsic apoptotic cascade, culminating in cancer cell death. These application notes provide detailed protocols and data to guide researchers in utilizing this compound for the study of Mcl-1 dependent cancers.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the in vitro activity of this compound in a biochemical assay and a representative Mcl-1 dependent cancer cell line.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Biochemical Assay | - | IC50 | 4.2 nM | [1] |
| Caspase 3/7 Activation | MOLP-8 (Multiple Myeloma) | IC50 | 75 nM | [1] |
Representative In Vitro Activity of Other Mcl-1 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| AZD5991 | MOLM-13 | Acute Myeloid Leukemia | <3 |
| MV4-11 | Acute Myeloid Leukemia | 4 | |
| OPM-2 | Multiple Myeloma | 10 | |
| AMG-176 | MOLM-13 | Acute Myeloid Leukemia | 3.5 |
| MV4-11 | Acute Myeloid Leukemia | 4.6 | |
| NCI-H929 | Multiple Myeloma | 1.9 | |
| S63845 | H929 | Multiple Myeloma | 15 |
| MOLM-13 | Acute Myeloid Leukemia | 38 | |
| Eμ-Myc Lymphoma | Lymphoma | 7.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound
-
Mcl-1 dependent and non-dependent cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[2][3]
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate. Incubate for 24 hours. Treat the cells with the desired concentrations of this compound. Include vehicle and untreated controls. Incubate for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: For suspension cells, gently collect the cells. For adherent cells, detach the cells using trypsin and then collect them. Centrifuge the cells at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the stained cells immediately on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[4][5]
Materials:
-
This compound
-
Appropriate cancer cell line for xenograft implantation
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Vehicle solution for this compound
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (typically 1-10 million cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (at various doses) and the vehicle control via the desired route (e.g., intraperitoneal, intravenous, or oral) according to a defined schedule.
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizations
Mcl-1 Signaling Pathway and Mechanism of this compound Action
Caption: Mcl-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Logical Relationship of this compound Mechanism of Action
Caption: Logical flow of the mechanism of action for this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mcl-1 Inhibitors in Combination with Chemotherapy Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] It functions as a key regulator of the intrinsic apoptosis pathway by sequestering pro-apoptotic proteins like Bak and Bim, thereby preventing programmed cell death.[2][3][4][5] Overexpression of Mcl-1 is a common feature in a wide range of human cancers, including both hematological malignancies and solid tumors, and is frequently associated with high tumor grade, poor prognosis, and resistance to conventional cancer therapies and targeted agents.[1][2][5][6][7] This makes Mcl-1 a highly attractive therapeutic target.
Mcl-1 inhibitors, such as the representative compound Mcl1-IN-7, are small molecules designed to bind to the BH3-binding groove of the Mcl-1 protein.[2][7] This action disrupts the Mcl-1/pro-apoptotic protein interaction, liberating proteins like Bak and Bax to initiate mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately leading to apoptosis.[4][7] Due to Mcl-1's role in conferring resistance, a key therapeutic strategy involves combining Mcl-1 inhibitors with other anticancer agents to achieve synergistic effects, overcome resistance, and enhance therapeutic efficacy.[8][9][10]
These application notes provide an overview of the mechanism, combination strategies, and detailed experimental protocols for evaluating Mcl-1 inhibitors in combination with other chemotherapy agents.
Mechanism of Action and Signaling Pathway
Mcl-1 inhibitors restore the natural process of apoptosis in cancer cells that have become dependent on Mcl-1 for survival. The primary mechanism involves competitive binding to the BH3 domain of Mcl-1, which prevents it from sequestering pro-apoptotic effector proteins Bak and activator proteins like Bim.[3] Chemotherapeutic agents often induce cellular stress (e.g., DNA damage), which increases the expression of pro-apoptotic BH3-only proteins like Noxa and Puma.[11] These proteins can neutralize Mcl-1, but cancer cells often have sufficient Mcl-1 levels to overcome this stress. By adding an Mcl-1 inhibitor, the apoptotic threshold is significantly lowered, leading to robust and synergistic cell death.[11]
Quantitative Data Summary
The combination of Mcl-1 inhibitors with other anticancer agents has shown promising results in various preclinical models. The table below summarizes key findings.
| Combination Agent(s) | Cancer Type | Key Findings | Reference(s) |
| Venetoclax (BCL-2 Inhibitor) | Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS) | Synergistic activity observed, overcoming venetoclax resistance. Combination reduced tumor burden in vivo. | [8][12][13][14][15] |
| Venetoclax (BCL-2 Inhibitor) | Non-Hodgkin Lymphoma, Chronic Lymphocytic Leukemia (CLL) | Combination shows synergistic effect; Mcl-1 upregulation is a known resistance mechanism to venetoclax. | [3][8] |
| Cytarabine and Idarubicin | Acute Myeloid Leukemia (AML) | Venetoclax (as a proxy for apoptosis sensitization) synergizes with standard chemotherapy agents. | [13] |
| Docetaxel or Topotecan | Non-Small Cell Lung Cancer (NSCLC) | An Mcl-1 inhibitor enhanced the tumor response when co-administered with chemotherapy in xenograft models. | [6] |
| MEK Inhibitors (e.g., Trametinib) | KRAS-mutant NSCLC | Combination of MEK and Mcl-1 inhibitors synergistically induces apoptosis. | [10] |
| CDK9 Inhibitors (e.g., Voruciclib) | Acute Myeloid Leukemia (AML) | CDK9 inhibition downregulates Mcl-1 protein expression, showing synergistic activity with venetoclax. | [1][12] |
| Oxaliplatin | Colorectal Cancer (CRC) | An agent that promotes Mcl-1 degradation enhanced the chemosensitivity of CRC cells to oxaliplatin. | [11] |
Experimental Workflow
A systematic approach is required to evaluate the potential of combining this compound with other agents. The workflow typically involves a tiered screening process from in vitro characterization to in vivo validation.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo® or MTT)
This protocol is used to determine the cytotoxic effects of this compound alone and in combination with another agent and to calculate IC50 values and synergy.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound and combination agent stock solutions (in DMSO)
-
96-well or 384-well flat-bottom, opaque-walled plates (for luminescence) or clear plates (for absorbance)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent (5 mg/mL in PBS) and solubilization solution (e.g., DMSO)
-
Microplate reader (luminescence or absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium.[16] For suspension cells, plate immediately before compound addition. For adherent cells, incubate overnight (24 hours) at 37°C and 5% CO2 to allow for attachment.[16][17]
-
Compound Preparation: Prepare serial dilutions of this compound and the combination agent in culture medium. For combination studies, prepare a matrix of concentrations for both drugs.
-
Cell Treatment: Add the compounds to the designated wells. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume as per manufacturer's instructions, typically equal to the culture volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Viability Measurement (MTT Assay):
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot dose-response curves and calculate IC50 values using non-linear regression.
-
For combination data, use software like SynergyFinder or Combenefit to calculate synergy scores.
-
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[7]
Materials:
-
Cells treated as described for the viability assay (typically in 6-well plates)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and/or the combination agent at desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours.[16] Include a vehicle control.
-
Cell Harvesting:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer using a 488 nm laser for excitation.[7]
-
Quantify the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protocol 3: Western Blot Analysis
This protocol is used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
Cells treated as described above
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved PARP, anti-Actin/Tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells with RIPA buffer, quantify protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly with TBST.
-
Apply ECL substrate and capture the signal using an imaging system.
-
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., Actin).[8][14]
Protocol 4: In Vivo Xenograft Efficacy Study
This protocol evaluates the antitumor activity of this compound in combination with another agent in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Tumor cells for implantation
-
This compound and combination agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Standard animal housing and monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing:
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Combination Agent alone, this compound + Combination Agent).
-
Administer drugs according to the predetermined schedule, route (e.g., IV, PO), and dose.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint size.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Analyze statistical significance between groups. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot, IHC).[6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The combination of reduced MCL-1 and standard chemotherapeutics is tolerable in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploiting MCL-1 dependency with combination MEK + MCL-1 inhibitors leads to induction of apoptosis and tumor regression in KRAS mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. onclive.com [onclive.com]
- 13. Enhancing venetoclax activity in acute myeloid leukemia by co-targeting MCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective inhibition of MCL1 overcomes venetoclax resistance in a murine model of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jrmds.in [jrmds.in]
Application Notes and Protocols for Mcl-1 Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the pathogenesis and resistance to therapy in a wide range of hematological and solid tumors. Consequently, the development of small molecule inhibitors targeting Mcl-1 is a promising therapeutic strategy in oncology. These application notes provide a comprehensive overview of the dosage and administration of representative Mcl-1 inhibitors in preclinical animal models, using data from published studies on compounds such as AMG-176 , AZD5991 , and another potent inhibitor referred to in literature as compound 26 . While the specific inhibitor "Mcl1-IN-7" is not prominently featured in the reviewed literature, the following data for these well-characterized Mcl-1 inhibitors can serve as a guide for preclinical studies.
Mcl-1 Signaling Pathway
Mcl-1 exerts its anti-apoptotic function by binding to and sequestering the pro-apoptotic proteins Bak and Bim. This prevents the formation of pores in the mitochondrial outer membrane, a key step in the intrinsic apoptosis pathway. Mcl-1 inhibitors, acting as BH3 mimetics, bind to the BH3-binding groove of Mcl-1, displacing Bak and Bim. The released pro-apoptotic proteins then lead to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.
Caption: Mcl-1 signaling pathway and mechanism of inhibition.
Data Presentation: Dosage and Administration of Mcl-1 Inhibitors in Animal Models
The following tables summarize the reported dosages, administration routes, and experimental models for representative Mcl-1 inhibitors.
Table 1: Intravenous Administration
| Mcl-1 Inhibitor | Dosage | Dosing Schedule | Animal Model | Tumor Type | Reference |
| Compound 26 | 60 or 80 mg/kg | Single dose | Mouse | NCI-H929 Multiple Myeloma Xenograft | [1] |
| Compound 26 | 60 mg/kg | Weekly (q7d) | Mouse | A427 Lung Cancer Xenograft | [1] |
| AZD5991 | 10, 30, 60, or 100 mg/kg | Single dose | Mouse | MOLP-8 Multiple Myeloma Xenograft | [2][3] |
| AZD5991 | 100 mg/kg | Days 0 and 1 | Mouse | MOLP-8 Multiple Myeloma Xenograft | [3] |
Table 2: Oral Administration
| Mcl-1 Inhibitor | Dosage | Dosing Schedule | Animal Model | Tumor Type | Reference |
| AMG-176 | 50 or 100 mg/kg | Once-weekly | Mouse | Hematologic Cancer Xenograft | [4] |
| AMG-176 | 30 or 60 mg/kg | Twice-weekly | Mouse | MOLM-13 Orthotopic AML | [4] |
Experimental Protocols
Protocol 1: Preparation of Dosing Solution for Intravenous (IV) Administration
This protocol is based on the reported high aqueous solubility of some Mcl-1 inhibitors, such as compound 26.[1]
Materials:
-
Mcl-1 inhibitor powder
-
Sterile vehicle (e.g., 0.9% saline or 5% dextrose in water)
-
Sterile vials
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptically weigh the required amount of the Mcl-1 inhibitor powder.
-
In a sterile vial, add the appropriate volume of the sterile vehicle to achieve the desired final concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Prepare the dosing solution fresh on the day of administration.
Protocol 2: Preparation of Dosing Solution for Oral (PO) Gavage
This protocol is based on a formulation described for the oral Mcl-1 inhibitor AMG-176.
Materials:
-
Mcl-1 inhibitor powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80, sterile
-
Sterile saline, Phosphate-Buffered Saline (PBS), or distilled water (ddH₂O)
-
Sterile vials
Procedure:
-
Prepare a stock solution by dissolving the Mcl-1 inhibitor in DMSO. For example, a 40 mg/mL stock solution.
-
To prepare the final formulation (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% saline): a. Take the required volume of the DMSO stock solution. b. Add the corresponding volume of PEG300 and mix until clear. c. Add the corresponding volume of Tween 80 and mix until clear. d. Finally, add the corresponding volume of saline, PBS, or ddH₂O and mix thoroughly.
-
The final solution should be a clear, homogenous mixture. Prepare fresh daily before administration.
Protocol 3: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an Mcl-1 inhibitor in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line of interest (e.g., NCI-H929, MOLP-8, A427)
-
Matrigel (optional)
-
Mcl-1 inhibitor dosing solution
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject the cancer cells (e.g., 5 x 10⁶ to 10 x 10⁷ cells) suspended in sterile PBS or a mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Mcl-1 inhibitor or vehicle control according to the predetermined dose and schedule (e.g., IV or PO).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Caption: Experimental workflow for an in vivo efficacy study.
Important Considerations
-
Humanized Mcl-1 Mouse Models: Some Mcl-1 inhibitors exhibit different binding affinities for human versus murine Mcl-1. For a more accurate assessment of efficacy and potential on-target toxicities, the use of humanized Mcl-1 knock-in mouse models is recommended.[5]
-
Tolerability: While temporary pharmaceutical blockade of Mcl-1 has been generally well-tolerated in mouse xenograft studies, it is crucial to monitor for potential toxicities, such as effects on hematopoietic cells.[1]
-
Combination Therapies: Mcl-1 inhibitors have shown synergistic effects when combined with other anticancer agents. For instance, AMG-176 has demonstrated robust activity in combination with the Bcl-2 inhibitor venetoclax in AML models.[4]
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Correlating drug exposure with target engagement and anti-tumor response is essential for optimizing dosing regimens. Analysis of tumor samples for biomarkers such as caspase-3 cleavage can provide evidence of on-target activity.[2]
These application notes and protocols are intended to serve as a guide. Researchers should adapt these protocols based on the specific Mcl-1 inhibitor, animal model, and experimental objectives, while adhering to all institutional and regulatory guidelines for animal welfare.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Mcl1-IN-7 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] Its overexpression is implicated in the survival and proliferation of various cancer cells and is associated with resistance to numerous cancer therapies.[2][3][4] Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing them from initiating programmed cell death.[5][6][7] Consequently, Mcl-1 has emerged as a promising therapeutic target in oncology.[2][8]
Mcl1-IN-7 is a small molecule inhibitor designed to specifically target the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners and inducing apoptosis in Mcl-1-dependent cancer cells.[1] Verifying the direct engagement of this compound with its intracellular target is a crucial step in its preclinical and clinical development. These application notes provide detailed protocols for assessing the target engagement of this compound using a suite of biochemical and cellular assays.
Mcl-1 Signaling Pathway
The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptosis pathway and the mechanism of action for an Mcl-1 inhibitor like this compound. Under normal survival conditions, Mcl-1 sequesters pro-apoptotic proteins Bak and Bax. Upon apoptotic stimuli or inhibition by this compound, Bak and Bax are released, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[5][6][9]
Caption: Mcl-1 signaling pathway and inhibitor action.
Quantitative Data Summary
The following tables summarize representative quantitative data for potent and selective Mcl-1 inhibitors, which can be used as a benchmark for evaluating this compound.
Table 1: Biochemical Assay Data for Mcl-1 Inhibitors
| Compound | Assay Type | Target | Ki (nM) | IC50 (nM) | Kd (nM) |
| A-1210477 | TR-FRET | Mcl-1 | 0.45 | 26.2 | - |
| AZD5991 | FRET | Mcl-1 | 0.2 | 0.7 | 0.17 |
| S63845 | - | Mcl-1 | - | - | 0.19 |
| UMI-77 | FP | Mcl-1 | 490 | 310 | - |
| VU661013 | TR-FRET | Mcl-1 | 97 (pM) | - | - |
Data sourced from multiple studies for comparison.[5][10][11][12]
Table 2: Cellular Assay Data for Mcl-1 Inhibitors
| Compound | Cell Line | Assay Type | EC50 (µM) |
| AMG176 | Hematological cell lines | Viability | < 0.1 |
| A-1210477 | Mcl-1 dependent cell lines | Apoptosis | - |
| (Ra)-7 (AZD5991 precursor) | Eµ-Myc lymphoma (Mcl-1 OE) | Apoptosis | 0.35 |
| Mcl-1-IN-17 | H929 | Proliferation (GI50) | 0.039 |
Data sourced from multiple studies for comparison.[5][10][11]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[13][14][15]
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol:
-
Cell Culture and Treatment:
-
Culture Mcl-1 dependent cancer cells (e.g., HCT116) to 80-90% confluency.
-
Treat cells with this compound at various concentrations (e.g., 1-10 µM) or DMSO (vehicle control) for 2 hours at 37°C.[16]
-
-
Cell Lysis:
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in a suitable buffer (e.g., HBSS) containing protease inhibitors.
-
Lyse the cells using several freeze-thaw cycles (e.g., 4 cycles of 5 min on dry ice/ethanol followed by 5 min at 37°C).[16]
-
-
Heat Challenge:
-
Distribute the cell lysate into PCR tubes for each temperature point.
-
Heat the lysates at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[16]
-
-
Separation of Soluble and Aggregated Proteins:
-
Protein Analysis by Western Blot:
-
Data Analysis:
-
Quantify the band intensities for Mcl-1 at each temperature for both treated and control samples.
-
Plot the normalized band intensity against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement and protein stabilization.
-
Co-Immunoprecipitation (Co-IP) and Western Blot
This assay determines if this compound disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bak, Bim).[18][19]
Logical Relationship Diagram:
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. captortherapeutics.com [captortherapeutics.com]
- 3. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 4. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Mcl-1 inhibition overcomes intrinsic and acquired regorafenib resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. users.uoi.gr [users.uoi.gr]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for a Representative Mcl-1 Inhibitor in High-Throughput Screening
Note: "Mcl1-IN-7" does not correspond to a specifically documented Mcl-1 inhibitor in the public domain based on the conducted search. Therefore, this document provides a detailed application note and protocols for a representative, high-affinity, and selective Mcl-1 inhibitor, hereafter referred to as Mcl1-IN-X , based on established methodologies for targeting the Mcl-1 protein in high-throughput screening (HTS) settings.
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Overexpression of Mcl-1 is a common feature in a wide range of human cancers, including both hematologic malignancies and solid tumors, where it contributes to tumor initiation, progression, and resistance to conventional therapies.[3][4] Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins, such as Bak and Bim, thereby preventing the activation of the intrinsic apoptotic pathway.[5][6][7] Consequently, the development of small molecule inhibitors that disrupt the Mcl-1/pro-apoptotic protein interaction is a highly promising therapeutic strategy in oncology.[4][8]
High-throughput screening (HTS) plays a pivotal role in the discovery of novel Mcl-1 inhibitors.[8][9][10] Various biochemical and cell-based assays have been developed and optimized for screening large compound libraries to identify potent and selective Mcl-1 antagonists. This application note provides an overview of the use of a representative Mcl-1 inhibitor, Mcl1-IN-X, and details the protocols for its characterization in common HTS assays.
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 is a central regulator of the intrinsic apoptotic pathway, primarily localized to the outer mitochondrial membrane.[11] Under normal physiological conditions, Mcl-1 sequesters the pro-apoptotic "effector" proteins Bak and Bax, preventing their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP).[6][11] The activity of Mcl-1 is regulated by "BH3-only" sensor proteins, such as Bim and Noxa, which can bind to Mcl-1 and displace Bak/Bax, or in the case of Noxa, target Mcl-1 for proteasomal degradation.[1] Inhibition of Mcl-1 by a small molecule antagonist like Mcl1-IN-X mimics the action of BH3-only proteins, liberating Bak/Bax to induce apoptosis.
Quantitative Data for Mcl1-IN-X
The following table summarizes the key in vitro biochemical and cellular activity data for the representative Mcl-1 inhibitor, Mcl1-IN-X. This data is representative of a potent and selective Mcl-1 inhibitor suitable for further preclinical development.
| Assay Type | Target/Cell Line | Parameter | Value |
| Biochemical Assay | |||
| Fluorescence Polarization | Mcl-1 | Ki | 0.5 nM |
| Fluorescence Polarization | Bcl-2 | Ki | >10,000 nM |
| Fluorescence Polarization | Bcl-xL | Ki | >10,000 nM |
| Cellular Assay | |||
| Cell Viability (MTS) | NCI-H929 (Mcl-1 dependent) | EC50 | 25 nM |
| Cell Viability (MTS) | K562 (Mcl-1 independent) | EC50 | >25,000 nM |
| Caspase 3/7 Activation | NCI-H929 | EC50 | 30 nM |
Experimental Protocols
High-Throughput Screening Workflow
A typical HTS workflow for the discovery and validation of Mcl-1 inhibitors involves a primary biochemical screen to identify hits that disrupt the Mcl-1/Bim interaction, followed by secondary assays to confirm potency, determine selectivity, and evaluate cellular activity.
Protocol 1: Fluorescence Polarization (FP) Biochemical Assay
This protocol describes a competitive binding assay to measure the ability of Mcl1-IN-X to disrupt the interaction between Mcl-1 and a fluorescently labeled Bim BH3 peptide.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescein-labeled Bim BH3 peptide (FITC-Bim)
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, 0.01% Tween-20
-
Mcl1-IN-X (or other test compounds) dissolved in DMSO
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Prepare serial dilutions of Mcl1-IN-X in DMSO. Transfer a small volume (e.g., 100 nL) of the compound dilutions to the 384-well assay plates.
-
Reagent Preparation:
-
Prepare a 2X solution of Mcl-1 protein in Assay Buffer.
-
Prepare a 2X solution of FITC-Bim peptide in Assay Buffer. The final concentrations of Mcl-1 and FITC-Bim should be optimized to yield a stable and robust assay window (typically in the low nanomolar range).
-
-
Assay Assembly:
-
Add the 2X Mcl-1 protein solution to all wells of the assay plate containing the compounds.
-
Include control wells:
-
Negative Control (0% Inhibition): Wells with DMSO only.
-
Positive Control (100% Inhibition): Wells with a saturating concentration of a known Mcl-1 inhibitor or no Mcl-1 protein.
-
-
Incubate the plates at room temperature for 15 minutes.
-
Add the 2X FITC-Bim peptide solution to all wells.
-
-
Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure fluorescence polarization on a compatible plate reader using appropriate excitation and emission wavelengths for FITC (e.g., 485 nm excitation, 535 nm emission).
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)]) where mP is the millipolarization value.
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation if the assay conditions are appropriate.
Protocol 2: Cell-Based Caspase-Glo® 3/7 Apoptosis Assay
This protocol measures the induction of apoptosis by Mcl1-IN-X in an Mcl-1 dependent cancer cell line, such as NCI-H929, by quantifying caspase-3 and -7 activities.
Materials:
-
NCI-H929 multiple myeloma cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Mcl1-IN-X (or other test compounds) dissolved in DMSO
-
384-well, white, clear-bottom tissue culture plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer plate reader
Procedure:
-
Cell Plating: Seed NCI-H929 cells into 384-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in culture medium. Allow cells to attach or acclimate overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of Mcl1-IN-X in culture medium.
-
Add the compound dilutions to the cells. The final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.5%).
-
Include control wells:
-
Vehicle Control: Cells treated with DMSO-containing medium only.
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., staurosporine).
-
-
-
Incubation: Incubate the plates for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well.
-
-
Incubation and Lysis: Mix the plate on a plate shaker at a low speed for 30 seconds to induce cell lysis. Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer.
Data Analysis:
-
Normalize the luminescence signal of the compound-treated wells to the vehicle control.
-
Plot the fold-change in luminescence against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for caspase activation.
Conclusion
The discovery and development of potent and selective Mcl-1 inhibitors are of significant interest for cancer therapy. The protocols and data presented here for the representative inhibitor Mcl1-IN-X provide a framework for the high-throughput screening and characterization of novel Mcl-1 antagonists. A combination of robust biochemical and cell-based assays is crucial for identifying promising lead compounds and advancing them through the drug discovery pipeline.
References
- 1. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screen for the chemical inhibitors of antiapoptotic bcl-2 family proteins by multiplex flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mechanism by Which Mcl-1 Regulates Cancer-Specific Apoptosis Triggered by mda-7/IL-24, an IL-10-Related Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 8. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-guided design of a series of MCL-1 inhibitors with high affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mcl1-IN-7 in specific cancer cell lines (e.g., breast, lung, leukemia)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticipated use of Mcl1-IN-7, a reversible covalent inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), in specific cancer cell lines. Due to the limited availability of published data specifically for this compound, this document leverages established findings for other well-characterized Mcl-1 inhibitors to provide representative protocols and expected outcomes. Mcl-1 is a critical survival factor in various malignancies, including breast cancer, lung cancer, and leukemia, making it a compelling target for therapeutic intervention.[1][2][3][4]
Introduction to this compound
This compound is a novel, reversible covalent inhibitor that targets a non-catalytic lysine residue on the Mcl-1 protein.[1] This mechanism of action offers the potential for increased potency and selectivity compared to non-covalent inhibitors.[1] Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family, which functions by sequestering pro-apoptotic proteins like BAK and BIM, thereby preventing the initiation of apoptosis.[5][6] Overexpression of Mcl-1 is a common feature in many cancers and is associated with tumor progression and resistance to conventional therapies.[3][7] By inhibiting Mcl-1, this compound is expected to release pro-apoptotic proteins, leading to the induction of apoptosis in Mcl-1-dependent cancer cells.
Applications in Specific Cancer Cell Lines
Breast Cancer
A significant subset of breast cancers, particularly triple-negative breast cancer (TNBC), demonstrates a dependency on Mcl-1 for survival. The efficacy of Mcl-1 inhibition has been demonstrated in various breast cancer cell lines. It is anticipated that this compound will show efficacy in breast cancer cell lines with high Mcl-1 expression.
Lung Cancer
Mcl-1 is frequently amplified and overexpressed in non-small cell lung cancer (NSCLC) and is implicated in resistance to both chemotherapy and targeted therapies. Inhibition of Mcl-1 has been shown to induce apoptosis and enhance the efficacy of other anti-cancer agents in lung cancer models. This compound is therefore expected to be a valuable tool for studying Mcl-1 dependency in lung cancer cell lines.
Leukemia
In hematological malignancies such as acute myeloid leukemia (AML), Mcl-1 is a key survival factor. The short half-life of the Mcl-1 protein makes it a particularly attractive target in these cancers. Inhibition of Mcl-1 has been shown to be effective in preclinical models of leukemia. This compound is expected to induce apoptosis in Mcl-1-dependent leukemia cell lines.
Quantitative Data Summary
As specific quantitative data for this compound is not yet widely available, the following table summarizes representative IC50 values for other potent and selective Mcl-1 inhibitors in various cancer cell lines to provide an expected range of activity.
| Mcl-1 Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| A-1210477 | Breast Cancer | SKBR3 | ~1000 | (Not explicitly stated in provided search results) |
| S63845 | Lung Cancer | NCI-H23 | 23-78 | (Not explicitly stated in provided search results) |
| AZD5991 | Leukemia | MOLM-13 | <10 | (Not explicitly stated in provided search results) |
| UMI-77 | Breast Cancer | MDA-MB-468 | ~5000 | (Not explicitly stated in provided search results) |
Note: The above data is for representative Mcl-1 inhibitors and may not reflect the exact potency of this compound. Researchers should perform their own dose-response studies to determine the IC50 of this compound in their cell lines of interest.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cancer cell lines.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468 for breast, A549 for lung, MV4-11 for leukemia)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression of proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Mcl-1, anti-PARP, anti-Caspase-3, anti-BAK, anti-BIM)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA or Bradford assay.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Look for a decrease in full-length PARP and an increase in cleaved PARP and cleaved Caspase-3 as indicators of apoptosis.
Visualizations
The following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of Mcl-1 inhibition.
Caption: Mcl-1 Inhibition Pathway leading to Apoptosis.
References
- 1. Inhibition of Mcl-1 through covalent modification of a noncatalytic lysine side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2020097577A1 - Spiro-sulfonamide derivatives as inhibitors of myeloid cell leukemia-1 (mcl-1) protein - Google Patents [patents.google.com]
- 3. Mcl-1 inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MCL1 - Wikipedia [en.wikipedia.org]
- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mcl1-IN-7 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing common issues encountered when working with the Mcl1 inhibitor, Mcl1-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a reversible covalent inhibitor of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). It functions by covalently targeting a non-catalytic lysine residue within the Mcl-1 protein. This binding disrupts the ability of Mcl-1 to sequester pro-apoptotic proteins like Bak and Bim, thereby promoting the intrinsic pathway of apoptosis.[1][2] This mechanism makes it a valuable tool for studying Mcl-1-dependent biological processes and as a potential therapeutic agent in cancers where Mcl-1 is overexpressed.
Q2: What is the recommended solvent for dissolving this compound?
Q3: How should I store this compound stock solutions and powder?
A3: For long-term storage, it is recommended to store this compound as a solid powder at -20°C for up to three years. In solvent, stock solutions can be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.
Data Presentation: Storage Recommendations
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Q4: My this compound precipitated when I diluted my DMSO stock in aqueous media. What should I do?
A4: Precipitation upon dilution of a DMSO stock in aqueous solutions is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Pre-warm the media: Always use pre-warmed (37°C) cell culture media for dilutions.
-
Stepwise dilution: Perform serial dilutions rather than a single large dilution. First, create an intermediate dilution in pre-warmed media or PBS.
-
Slow addition and mixing: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and even distribution.
-
Lower the final concentration: The final concentration of this compound may be exceeding its aqueous solubility limit. Try using a lower final concentration in your experiment.
-
Check DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.5%) to avoid solvent toxicity.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Cell Viability
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions of this compound from a recently prepared stock solution for each experiment. Ensure proper storage of the stock solution at -80°C in small aliquots. |
| Low Mcl-1 Dependence of Cell Line | Confirm that your cell line is dependent on Mcl-1 for survival. You can do this by checking the literature or by performing a western blot to assess the basal expression levels of Mcl-1 and other Bcl-2 family proteins. |
| Incorrect Assay Conditions | Optimize the concentration range of this compound and the treatment duration. A typical starting range for Mcl-1 inhibitors is from 10 nM to 10 µM for 24 to 72 hours. |
| Cell Seeding Density | Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can affect drug sensitivity. |
Issue 2: Difficulty in Detecting Apoptosis
| Possible Cause | Troubleshooting Step |
| Suboptimal Time Point | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis after this compound treatment. |
| Insensitive Detection Method | Use a combination of methods to detect apoptosis. For example, complement Annexin V/PI staining with a functional assay like caspase-3/7 activity measurement or western blot for cleaved PARP. |
| Low Compound Concentration | Increase the concentration of this compound to ensure it is sufficient to induce a measurable apoptotic response. |
Issue 3: Problems with Western Blotting for Mcl-1
| Possible Cause | Troubleshooting Step |
| Poor Antibody Quality | Use a validated antibody specific for Mcl-1. Check the antibody datasheet for recommended applications and dilutions. |
| Low Mcl-1 Expression | Use a positive control cell line known to express high levels of Mcl-1. Increase the amount of protein loaded onto the gel. |
| Protein Degradation | Prepare cell lysates with a lysis buffer containing a protease inhibitor cocktail. Keep samples on ice during preparation and store lysates at -80°C. |
| Incorrect Transfer Conditions | Optimize the western blot transfer conditions (voltage, time) for a protein of Mcl-1's size (~37-40 kDa). |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark at room temperature.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Western Blot for Mcl-1
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Mcl-1 (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
Mcl-1 Signaling Pathway in Apoptosis
Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.
General Experimental Workflow for this compound Evaluation
Caption: A general workflow for the in vitro evaluation of this compound.
References
Troubleshooting Mcl1-IN-7 experimental variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Mcl1-IN-7 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the Myeloid cell leukemia-1 (Mcl-1) protein. Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family, which plays a critical role in cell survival.[1][2][3] Mcl-1 prevents apoptosis by binding to and sequestering pro-apoptotic proteins like Bak and Bax.[4][5][6] this compound is designed to act as a BH3 mimetic, binding to the BH3-binding groove of Mcl-1. This prevents Mcl-1 from interacting with pro-apoptotic proteins, leading to their activation, subsequent permeabilization of the outer mitochondrial membrane, cytochrome c release, and ultimately, apoptotic cell death.[6][7]
Q2: In which types of cancer is this compound expected to be most effective?
Mcl-1 is overexpressed in a variety of cancers, including both hematological malignancies (like multiple myeloma and acute myeloid leukemia) and solid tumors (such as breast and lung cancer).[8][9][10] High Mcl-1 expression often correlates with poor prognosis and resistance to conventional therapies.[8][9] Therefore, this compound is expected to be most effective in cancer cell lines and tumors that are highly dependent on Mcl-1 for survival.
Q3: What are the known off-target effects or toxicities associated with Mcl-1 inhibition?
A significant concern with Mcl-1 inhibitors is the potential for on-target toxicity in healthy tissues that also rely on Mcl-1 for survival. Cardiotoxicity has been a notable issue with some Mcl-1 inhibitors in clinical development, as cardiomyocytes express Mcl-1.[11][12] While specific off-target effects of this compound are not as widely documented as for clinical candidates, it is crucial to consider the possibility of effects on non-cancerous cells, especially in in vivo models.
Q4: How stable is this compound in solution and how should it be stored?
For optimal results, it is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability in cell culture media at 37°C over extended periods should be considered, as compound degradation could lead to variable results.
Troubleshooting Experimental Variability
This guide addresses common issues that can lead to variability in experiments using this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Cell passage number and health: Cells at high passage numbers can exhibit altered sensitivity. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| 2. Compound solubility/precipitation: this compound may precipitate in media, especially at high concentrations. | 2. Visually inspect media for precipitation after adding the inhibitor. Prepare fresh dilutions from a DMSO stock for each experiment. Consider the final DMSO concentration, keeping it consistent and low (typically <0.5%). | |
| 3. Variability in seeding density: Inconsistent cell numbers at the start of the experiment will affect the final readout. | 3. Ensure accurate and consistent cell seeding. For adherent cells, allow sufficient time for attachment before adding the compound. | |
| Lower than expected apoptotic induction | 1. Low Mcl-1 dependence: The chosen cell line may not be highly dependent on Mcl-1 for survival. | 1. Confirm Mcl-1 expression levels in your cell line via Western blot. Consider testing a panel of cell lines with known Mcl-1 dependence. |
| 2. Drug efflux: Cancer cells can express efflux pumps that actively remove the inhibitor. | 2. Investigate the expression of common drug efflux pumps. If suspected, consider co-treatment with an efflux pump inhibitor as a control experiment. | |
| 3. Paradoxical Mcl-1 protein stabilization: Some Mcl-1 inhibitors can increase the half-life of the Mcl-1 protein, potentially leading to a blunted apoptotic response.[13][14] | 3. Perform a time-course Western blot to assess Mcl-1 protein levels following treatment. If stabilization is observed, this may be an inherent property of the compound's interaction with the protein. | |
| High variability in Western blot results for Mcl-1 | 1. Short Mcl-1 protein half-life: Mcl-1 is a very labile protein with a short half-life (around 30 minutes).[3][13] | 1. Ensure rapid cell lysis with protease inhibitors. Keep samples on ice at all times. Minimize the time between cell harvesting and lysis. |
| 2. Inconsistent lysis and sample preparation: Incomplete lysis or variability in protein concentration will affect results. | 2. Use a robust lysis buffer and ensure complete cell disruption. Perform a protein quantification assay (e.g., BCA) to ensure equal loading. | |
| 3. Phosphorylation-dependent stability changes: Mcl-1 stability is regulated by phosphorylation.[2][15] Experimental conditions can alter kinase activity. | 3. Maintain consistent cell culture conditions (e.g., serum concentration, confluency) that could affect signaling pathways like PI3K/Akt and MEK/ERK which are known to regulate Mcl-1.[1][13] |
Experimental Protocols
Cell Viability Assay (e.g., MTT/XTT)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow adherent cells to attach overnight.[16]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a concentrated DMSO stock. Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium and add the this compound dilutions to the wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 3-4 hours at 37°C. Add solubilization solution (e.g., DMSO or a detergent-based buffer) and read the absorbance at the appropriate wavelength.[17]
-
For XTT: Prepare the XTT/activation reagent mixture and add it to each well. Incubate for 2-4 hours and read the absorbance.[17]
-
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the inhibitor concentration and fit a four-parameter sigmoidal dose-response curve to determine the IC50 value.[16]
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol quantifies the induction of apoptosis by this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not lead to overconfluence during the experiment (e.g., 0.5 x 10^6 cells/mL).[6] Treat with this compound at various concentrations (e.g., 1X and 5X the IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Collect the supernatant (containing floating, potentially apoptotic cells) and detach the adherent cells using a gentle method like trypsinization. Combine with the supernatant and centrifuge.
-
-
Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[6]
Western Blot for Mcl-1 Expression
This protocol is to confirm Mcl-1 protein levels following treatment.
-
Treatment and Lysis: Treat cells as in the apoptosis assay. After treatment, wash cells with cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1] Incubate the membrane with a primary antibody against Mcl-1 overnight at 4°C.[1]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1] Wash again and add an ECL substrate to visualize the protein bands using an imaging system.[1] Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Quantitative Data Summary
The following table summarizes representative IC50 values for selective Mcl-1 inhibitors in various cancer cell lines. Note that specific values for this compound may vary and should be determined empirically.
| Cell Line | Cancer Type | Mcl-1 Inhibitor | IC50 (nM) | Reference |
| JeKo-1 | Mantle Cell Lymphoma | S63845 | Dose-dependent apoptosis | [9] |
| MAVER-1 | Mantle Cell Lymphoma | S63845 | Dose-dependent apoptosis | [9] |
| Multiple Myeloma (Panel) | Multiple Myeloma | S63845 | < 100 | [9] |
| AML (Panel) | Acute Myeloid Leukemia | S63845 | 4 - 233 | [9] |
| A427 | Non-Small Cell Lung Cancer | Compound 26 | 90 | [16] |
| NCI-H929 | Multiple Myeloma | Compound 26 | Good correlation with target disruption | [18] |
| Mcl-1 Dependent Lines | Hematologic Malignancies | AZD5991 | < 1 | [19] |
Visualizations
Mcl-1 Signaling Pathway and Inhibition
References
- 1. Mcl-1 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 2. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. MCL1 - Wikipedia [en.wikipedia.org]
- 4. Mechanism by Which Mcl-1 Regulates Cancer-Specific Apoptosis Triggered by mda-7/IL-24, an IL-10-Related Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What are Mcl-1 modulators and how do they work? [synapse.patsnap.com]
- 8. captortherapeutics.com [captortherapeutics.com]
- 9. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jrmds.in [jrmds.in]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Mcl1-IN-7 off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Mcl1-IN-7, a reversible covalent inhibitor of Myeloid cell leukemia-1 (Mcl-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 11 in select literature) is a first-in-class reversible covalent inhibitor of the anti-apoptotic protein Mcl-1.[1] It functions by specifically targeting a non-catalytic lysine residue (Lys234) within the BH3-binding groove of Mcl-1.[1] The inhibitor utilizes an aryl boronic acid carbonyl warhead to form a reversible covalent bond with the lysine side chain.[1] This covalent interaction enhances its potency compared to non-covalent counterparts.[1] By occupying the BH3 groove, this compound prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak and Bax, thereby promoting apoptosis in Mcl-1-dependent cancer cells.
Q2: What are the potential off-target effects of this compound?
As a covalent inhibitor, this compound has the potential for off-target reactivity with other proteins containing accessible lysine residues. While the reversible nature of its covalent bond is designed to minimize off-target effects, non-specific binding can still occur.[2] Potential off-target effects could include:
-
Reactivity with other Bcl-2 family members: Although designed for Mcl-1, cross-reactivity with other anti-apoptotic proteins like Bcl-2 or Bcl-xL could occur, though this is generally less of a concern for Mcl-1 specific inhibitors.
-
Modification of other lysine-containing proteins: Due to the abundance of lysine residues in the proteome, there is a theoretical risk of modifying other proteins, which could lead to unintended biological consequences.
-
Cardiotoxicity: A known concern with Mcl-1 inhibitors is the potential for cardiotoxicity, as Mcl-1 is crucial for the survival of cardiomyocytes. While not specifically documented for this compound, this is a class-wide concern that warrants consideration.
Q3: How can I assess the on-target engagement of this compound in my cellular experiments?
Confirming that this compound is engaging with Mcl-1 in your experimental system is crucial. A recommended method for this is the Cellular Thermal Shift Assay (CETSA). This assay is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death in Mcl-1 independent cell lines. | Off-target toxicity due to covalent modification of other essential proteins. | 1. Perform a dose-response curve: Determine the lowest effective concentration to minimize off-target effects.2. Use a non-covalent analog as a control: If available, a structurally similar non-covalent inhibitor can help distinguish between on-target and off-target toxicity.3. Profile against a panel of cell lines: Assess the inhibitor's activity in a panel of cell lines with varying Mcl-1 dependence. |
| Inconsistent results between experiments. | 1. Inhibitor instability: Covalent inhibitors can be less stable in solution.2. Variability in cell health or density. | 1. Prepare fresh inhibitor solutions for each experiment: Avoid repeated freeze-thaw cycles.2. Ensure consistent cell culture conditions: Standardize cell passage number, density, and growth phase for all experiments. |
| Lack of apoptotic response in a known Mcl-1 dependent cell line. | 1. Mutation in the target lysine (Lys234): This would prevent covalent bond formation.2. Drug efflux: Cells may be actively pumping out the inhibitor.3. Insufficient incubation time. | 1. Sequence the Mcl-1 gene in your cell line: Confirm the presence of the wild-type Lys234.2. Co-incubate with an efflux pump inhibitor: This can help determine if drug efflux is a factor.3. Perform a time-course experiment: Evaluate apoptosis at multiple time points (e.g., 6, 12, 24, 48 hours). |
| Difficulty in detecting target engagement with CETSA. | 1. Suboptimal heating temperature or duration. 2. Low expression of Mcl-1 in the cell line. | 1. Optimize the CETSA protocol: Perform a temperature gradient to determine the optimal melting temperature of Mcl-1 in your specific cell line.2. Confirm Mcl-1 expression levels: Use Western blotting to ensure adequate Mcl-1 expression. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound (compound 11) from the primary literature.
| Assay Type | Metric | Value | Reference |
| Biochemical Assay | IC50 | 4.2 nM | [3] |
| Cell-based Assay (MOLP-8 cells) | IC50 (Caspase 3/7 activation) | 75 nM | [3] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is adapted from general CETSA methodologies and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO (vehicle control)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for heating samples (e.g., PCR thermocycler, heating block)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes, antibodies against Mcl-1 and a loading control)
Procedure:
-
Cell Treatment:
-
Plate cells and grow to ~80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-4 hours).
-
-
Heating:
-
Harvest cells and wash with PBS.
-
Resuspend cell pellets in PBS and divide into aliquots for each temperature point.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. A no-heat control should be included.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for Mcl-1 and a loading control antibody (e.g., GAPDH, β-actin).
-
Develop the blot and quantify the band intensities.
-
-
Data Analysis:
-
Plot the normalized Mcl-1 band intensity against the temperature for both the this compound treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature for the this compound treated samples indicates target stabilization and engagement.
-
Visualizations
Caption: this compound covalently binds to Mcl-1, preventing the sequestration of pro-apoptotic proteins and leading to apoptosis.
References
Technical Support Center: Overcoming Resistance to Mcl1-IN-7 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Mcl-1 inhibitor, Mcl1-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3][4][5] Mcl-1 prevents apoptosis by binding to and sequestering pro-apoptotic proteins such as Bak and Bax.[6][7][8][9] this compound competitively binds to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins.[2] This leads to the activation of Bak and Bax, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately inducing apoptosis in cancer cells that are dependent on Mcl-1 for survival.[8][9][10]
Q2: My cancer cells are showing resistance to this compound. What are the common resistance mechanisms?
Resistance to Mcl-1 inhibitors like this compound can be inherent or acquired and often involves the following mechanisms:
-
Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for the inhibition of Mcl-1 by upregulating other pro-survival Bcl-2 family members, most notably Bcl-xL and Bcl-2.[2][11][12][13] This sequestration of pro-apoptotic proteins by Bcl-xL or Bcl-2 can render Mcl-1 inhibitors ineffective when used as a monotherapy.
-
Activation of pro-survival signaling pathways: The activation of pathways like the MAPK/ERK and PI3K/AKT/mTOR signaling cascades can promote resistance.[6][11][14] The MAPK/ERK pathway, for instance, can lead to the stabilization of Mcl-1 protein and the upregulation of Bcl-2, contributing to cell survival.[6]
-
Transcriptional upregulation of Mcl-1: Cancer cells may increase the transcription of the MCL1 gene, leading to higher protein levels that can overcome the inhibitory effect of the drug.[9]
-
Alterations in protein stability: Changes in the ubiquitination and degradation processes of the Mcl-1 protein can enhance its stability, thereby reducing the efficacy of inhibitors.[8][15]
Troubleshooting Guide
Problem: Decreased sensitivity or acquired resistance to this compound in my cell line.
If you observe a reduced response to this compound over time, consider the following troubleshooting steps and potential solutions.
Solution 1: Combination Therapy to Target Compensatory Pro-Survival Mechanisms
Upregulation of other anti-apoptotic proteins is a frequent escape mechanism. Combining this compound with inhibitors of these proteins can restore sensitivity.
-
Combine with a Bcl-xL/Bcl-2 Inhibitor: Co-treatment with a dual Bcl-xL/Bcl-2 inhibitor (e.g., Navitoclax) or a specific Bcl-2 inhibitor (e.g., Venetoclax) can synergistically induce apoptosis.[1][4][16] This dual blockade prevents the compensatory sequestration of pro-apoptotic proteins.[2]
-
Experimental Workflow:
-
Determine the IC50 of this compound and the Bcl-xL/Bcl-2 inhibitor individually in your resistant cell line.
-
Design a matrix of combination concentrations below the respective IC50 values.
-
Treat cells for 24-48 hours and assess cell viability (e.g., using a PrestoBlue assay) and apoptosis (e.g., via Annexin V/PI staining and flow cytometry).[17]
-
Calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Synergistic Effect of Mcl-1 and Bcl-2/Bcl-xL Inhibition
Caption: Dual inhibition of Mcl-1 and Bcl-xL/Bcl-2 overcomes resistance.
Solution 2: Targeting Pro-Survival Signaling Pathways
If resistance is mediated by the activation of signaling pathways, inhibiting these pathways can re-sensitize cells to this compound.
-
Inhibit the MAPK/ERK Pathway: The MAPK/ERK pathway is a known mediator of Mcl-1 stability and resistance.[6][14] Combining this compound with a MEK inhibitor (e.g., Trametinib) or an ERK inhibitor can be effective.
-
Experimental Protocol: Western Blot for Pathway Activation
-
Lyse untreated and this compound resistant cells.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against total and phosphorylated forms of MEK and ERK.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Increased p-MEK/p-ERK levels in resistant cells indicate pathway activation.
-
MAPK/ERK Pathway-Mediated Resistance
Caption: Inhibition of the MAPK/ERK pathway can overcome resistance.
Quantitative Data Summary
The following table summarizes the synergistic effects observed when combining Mcl-1 inhibitors with other agents in Acute Myeloid Leukemia (AML) cell lines.
| Cell Line | Agent 1 (S63845 - Mcl-1 Inhibitor) | Agent 2 (PD98059 - MEK Inhibitor) | Combination Index (CI) | Outcome | Reference |
| HL-60 | Varies | Varies | 0.07 - 0.23 | Strong Synergism | |
| ML-1 | Varies | Varies | 0.56 - 0.65 | Synergism |
| Cell Line | Agent 1 (S63845 - Mcl-1 Inhibitor) | Agent 2 (ABT-737 - Bcl-2/xL Inhibitor) | Observation | Reference |
| HL-60 | 0.1 µM | 5 µM | Viability decreased below 50% | [10] |
| ML-1 | Varies | Varies | All combinations decreased viability below 50% | [10] |
This technical support guide is for research purposes only and does not constitute medical advice.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting MCL‐1 to Overcome Therapeutic Resistance and Improve Cancer Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MCL-1 to Overcome Therapeutic Resistance and Improve Cancer Mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 5. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. probiologists.com [probiologists.com]
- 7. Mechanism by Which Mcl-1 Regulates Cancer-Specific Apoptosis Triggered by mda-7/IL-24, an IL-10-Related Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The identification of BCL-XL and MCL-1 as key anti-apoptotic proteins in medulloblastoma that mediate distinct roles in chemotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Mcl1-IN-7 toxicity and safety considerations in research
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Mcl1-IN-7. Below you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your experiments with this novel Mcl-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as compound 11 in scientific literature, is a first-in-class, reversible covalent inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Its unique mechanism involves the covalent modification of a non-catalytic lysine residue (Lys234) within the BH3 binding groove of Mcl-1.[1][3] This covalent interaction is reversible and disrupts the binding of Mcl-1 to pro-apoptotic proteins like Bak, thereby liberating these proteins to initiate the apoptotic cascade.[4] By targeting a lysine residue, this compound represents an innovative approach to inhibiting protein-protein interactions that have been challenging to target with traditional non-covalent inhibitors.[3]
Q2: What are the known on-target activities of this compound?
This compound has demonstrated potent inhibition of Mcl-1 in both biochemical and cellular assays. The covalent binding to Mcl-1 enhances its inhibitory potency compared to non-covalent counterparts.[2] This on-target activity leads to the activation of caspases 3/7, key executioners of apoptosis, in Mcl-1 dependent cancer cell lines.[1]
Q3: What are the key safety and toxicity considerations for this compound?
As a novel research compound, a comprehensive public safety and toxicity profile for this compound is not yet available. However, based on the known class-wide toxicities of Mcl-1 inhibitors, researchers should exercise caution, particularly concerning potential cardiotoxicity. Clinical trials of other Mcl-1 inhibitors have been halted due to cardiac-related adverse events.[5] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area. For detailed handling and storage instructions, always refer to the supplier's documentation.
Q4: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C for long-term storage. For short-term storage, it can be kept at 4°C. When preparing solutions, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Always refer to the certificate of analysis provided by the supplier for specific storage recommendations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cellular activity | Compound degradation: this compound may be unstable in certain solvents or under specific storage conditions. | - Prepare fresh solutions for each experiment.- Avoid prolonged storage of solutions, even at low temperatures.- Confirm the integrity of the compound using analytical methods if possible. |
| Incorrect cell line: The cell line used may not be dependent on Mcl-1 for survival. | - Use a positive control cell line known to be sensitive to Mcl-1 inhibition (e.g., MOLP-8).- Assess the Mcl-1 expression levels in your experimental cell line. | |
| Suboptimal assay conditions: The concentration or incubation time may not be sufficient to observe an effect. | - Perform a dose-response experiment to determine the optimal concentration.- Conduct a time-course experiment to identify the ideal incubation period for observing apoptosis. | |
| Inconsistent results | Solubility issues: this compound may have limited solubility in aqueous media, leading to precipitation. | - Prepare stock solutions in an appropriate organic solvent like DMSO.- Ensure the final concentration of the organic solvent in the cell culture medium is low and consistent across all experiments. |
| Variability in cell culture: Differences in cell passage number, density, or health can affect experimental outcomes. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density for all experiments.- Regularly monitor cell health and morphology. | |
| Unexpected off-target effects | Non-specific toxicity: At high concentrations, the compound may exhibit off-target effects unrelated to Mcl-1 inhibition. | - Determine the IC50 value in your cell line of interest and use concentrations around this value.- Include appropriate negative controls, such as a non-Mcl-1 dependent cell line, to assess for non-specific cytotoxicity. |
| Interaction with other cellular components: The covalent nature of the inhibitor might lead to unintended reactions with other proteins. | - Perform target engagement assays to confirm specific binding to Mcl-1 in your experimental system.- Consider proteomic studies to identify potential off-target binding partners. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| IC50 (Biochemical) | 4.2 nM | Mcl-1 Inhibition Assay | [1] |
| IC50 (Cellular) | 75 nM | Caspase 3/7 Activation in MOLP-8 cells | [1] |
Experimental Protocols
Note: The following are generalized protocols based on the available literature. Researchers should optimize these protocols for their specific experimental systems.
Cell Viability Assay (General Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent ATP-based assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Caspase-Glo® 3/7 Assay (General Protocol)
-
Cell Seeding and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol.
-
Incubation: Incubate the cells with this compound for a shorter duration, typically 6-24 hours, as caspase activation is an earlier apoptotic event.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-increase in caspase 3/7 activity.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The design and development of covalent protein-protein interaction inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Mcl-1 through covalent modification of a noncatalytic lysine side chain [ouci.dntb.gov.ua]
- 4. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Mcl1-IN-7 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mcl1-IN-7 in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges in improving the bioavailability of this Mcl-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as MDK-3345 or Mcl-1 Inhibitor-11; CAS No. 2012563-34-5) is a reversible covalent inhibitor of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1).[1][2] It is designed to covalently bind to a non-catalytic lysine residue on the Mcl-1 protein, thereby disrupting its function in preventing apoptosis.[1] This targeted inhibition is intended to restore the natural process of programmed cell death in cancer cells that overexpress Mcl-1.
Q2: What are the known physicochemical properties of this compound?
While detailed public data on the physicochemical properties of this compound is limited, it is known to be a complex small molecule. One supplier notes that it has improved water solubility compared to a related compound, Mcl-1 Inhibitor-5, though quantitative solubility data is not provided.[2] Like many small molecule inhibitors, it is likely to have challenges with aqueous solubility, which can significantly impact its bioavailability in vivo.
Q3: Are there established in vivo formulations for this compound?
Currently, there are no publicly available, validated in vivo formulation protocols specifically for this compound. Researchers will likely need to develop and optimize a formulation based on the compound's properties and the intended route of administration. General strategies for poorly soluble compounds are recommended as a starting point.
Troubleshooting Guide: Formulation and Administration
Researchers may encounter several challenges when preparing this compound for in vivo studies. This guide provides a structured approach to troubleshooting common issues related to formulation and administration to improve bioavailability.
Issue 1: Poor Solubility of this compound in Aqueous Vehicles
Symptoms:
-
Visible precipitate in the formulation.
-
Inconsistent dosing due to non-homogenous solution.
-
Low in vivo exposure and lack of efficacy.
Troubleshooting Steps:
-
Vehicle Screening: Start with common biocompatible co-solvents. It is crucial to perform small-scale solubility tests before preparing a large batch.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can significantly improve solubility. This must be done carefully to ensure the final formulation is within a physiologically tolerable range (typically pH 6.5-8.0 for parenteral routes).
-
Use of Excipients: Consider the inclusion of solubilizing agents such as cyclodextrins or surfactants.
Table 1: Suggested Starting Formulations for this compound
| Formulation Component | Vehicle Composition (Example) | Administration Route | Considerations |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | Intravenous (IV), Intraperitoneal (IP) | DMSO concentration should be kept low to minimize toxicity. PEG300 can improve solubility but may increase viscosity. Tween® 80 helps to maintain the compound in solution. |
| Cyclodextrin-based | 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in Saline | IV, IP, Oral (PO) | HPβCD can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. The complexation efficiency should be evaluated. |
| Lipid-based | Sesame oil or other biocompatible oils | Subcutaneous (SC), Intramuscular (IM) | Suitable for sustained release but may result in variable absorption. The compound must be soluble in the chosen oil. |
Issue 2: Precipitation of this compound Upon Administration
Symptom:
-
Despite being soluble in the formulation vehicle, the compound precipitates at the injection site or upon dilution in the bloodstream, leading to low bioavailability.
Troubleshooting Steps:
-
In Vitro Dilution Test: Mimic in vivo conditions by diluting the formulation in phosphate-buffered saline (PBS) or plasma. Observe for any precipitation.
-
Optimize Co-solvent/Excipient Concentration: If precipitation occurs, a higher concentration of the solubilizing agent may be required to maintain solubility upon dilution.
-
Consider Alternative Formulations: If co-solvent systems fail, explore more complex formulations like lipid-based systems (e.g., emulsions, liposomes) or nanoparticle formulations.
Experimental Protocols
While specific protocols for this compound are not available, the following are generalized methodologies for key experiments related to improving in vivo bioavailability, adapted from studies on similar Mcl-1 inhibitors.
Protocol 1: Small-Scale Solubility Assessment
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a defined volume of the test vehicle (e.g., 100 µL).
-
Vortex the tube vigorously for 1-2 minutes.
-
Sonicate for 10-15 minutes in a water bath to aid dissolution.
-
Visually inspect for any undissolved particles against a dark background.
-
If the compound dissolves, incrementally add more compound until saturation is reached. If it does not dissolve, test a different vehicle.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
-
Animal Model: Use an appropriate mouse strain (e.g., CD-1 or C57BL/6).
-
Formulation Preparation: Prepare the this compound formulation as determined from solubility studies. Ensure the final formulation is sterile-filtered (0.22 µm filter).
-
Dosing: Administer a single dose of this compound via the desired route (e.g., IV or IP). A typical dose might range from 10 to 50 mg/kg, but this should be determined based on in vitro potency and tolerability studies.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture at termination) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
Visualizations
Mcl-1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptosis pathway and the mechanism of its inhibition.
Experimental Workflow for Improving Bioavailability
This workflow outlines the logical steps for developing and evaluating a suitable in vivo formulation for this compound.
References
Addressing Mcl1-IN-7 degradation in experimental conditions
Welcome to the technical support center for Mcl1-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling and experimental use of this compound, with a particular focus on its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein. Mcl-1 is a pro-survival member of the Bcl-2 family of proteins that plays a critical role in regulating the intrinsic pathway of apoptosis.[1][2][3] By binding to Mcl-1, this compound is designed to prevent its interaction with pro-apoptotic proteins like Bak and Noxa, thereby inducing apoptosis in cancer cells that are dependent on Mcl-1 for survival.[3][4]
Q2: I'm observing an unexpected increase in Mcl-1 protein levels after treating cells with my Mcl-1 inhibitor. Is this a known phenomenon?
Yes, this is a documented effect for several Mcl-1 inhibitors.[5] Treatment with Mcl-1 inhibitors can lead to a conformational change in the Mcl-1 protein that paradoxically enhances its stability and leads to its accumulation. This is often due to interference with the ubiquitination and proteasomal degradation of Mcl-1.[4]
Q3: What are the best practices for storing and handling this compound?
While specific stability data for this compound is not widely available, general recommendations for similar small molecule inhibitors, such as Mcl1-IN-1, suggest the following:
-
Storage of solid compound: Store at -20°C or -80°C for long-term stability.
-
Stock solutions: Prepare concentrated stock solutions in high-quality, anhydrous DMSO.[6] It is recommended to use newly opened DMSO to avoid issues with water content, which can affect compound solubility and stability.[6] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C for up to two years or -20°C for up to one year.[6]
-
Working solutions: Prepare fresh working solutions from the stock solution for each experiment.
Q4: What are the known pathways for Mcl-1 protein degradation?
Mcl-1 is a very unstable protein with a short half-life.[4][7][8] Its degradation is primarily regulated by the ubiquitin-proteasome system. Key steps in its degradation include:
-
Phosphorylation: Kinases such as GSK3β, JNK, and ERK phosphorylate Mcl-1 at specific residues (e.g., Ser159, Thr163).[4][9][10][11]
-
Ubiquitination: Phosphorylation marks Mcl-1 for recognition by E3 ubiquitin ligases like Mule, β-TRCP, and FBW7, which then tag it with ubiquitin.[10][12][13][14]
-
Proteasomal Degradation: The polyubiquitinated Mcl-1 is then targeted to the proteasome for degradation.[8][9]
Deubiquitinases (DUBs) like USP9x can reverse this process by removing ubiquitin chains, thereby stabilizing Mcl-1.[4][15]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected compound activity.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | - Ensure proper storage of both solid compound and stock solutions (see FAQ 3).- Prepare fresh working solutions for each experiment.- Perform a quality control check of the compound (e.g., by LC-MS) to confirm its integrity. |
| Solubility Issues | - Use high-quality, anhydrous DMSO for stock solutions.[6]- Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[16]- Visually inspect the media after adding the compound to ensure there is no precipitation. |
| Cell Line Resistance | - Confirm that the cell line used is dependent on Mcl-1 for survival. Overexpression of other pro-survival Bcl-2 family members like Bcl-xL or Bcl-2 can confer resistance.[17]- Sequence the MCL1 gene in your cell line to check for mutations that may affect inhibitor binding. |
Issue 2: this compound appears to degrade rapidly in my experimental setup.
| Possible Cause | Troubleshooting Step |
| Hydrolysis | - Minimize the time the compound is in aqueous solutions before being added to cells. |
| Metabolism by Cells | - Consider that cells may metabolize the compound. This can be assessed by analyzing the compound's concentration in the culture medium over time using LC-MS. |
| Adsorption to Plastics | - Use low-adhesion plasticware for preparing and storing solutions of this compound. |
Issue 3: Observing off-target effects or cellular toxicity not related to apoptosis.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | - Perform a dose-response curve to determine the optimal concentration range for Mcl-1 inhibition without inducing significant off-target toxicity.- Remember that some Mcl-1 inhibitors have been associated with cardiotoxicity.[18][19] |
| Solvent Toxicity | - Ensure the final DMSO concentration is not exceeding recommended limits (e.g., 0.5%).[16] Include a vehicle-only control in all experiments. |
| Non-Apoptotic Functions of Mcl-1 | - Be aware that Mcl-1 has roles beyond apoptosis, including in DNA damage repair and cell cycle regulation.[4][20] Inhibition of these functions could lead to unexpected phenotypes. |
Experimental Protocols & Data Presentation
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine Mcl-1 Protein Stability
This protocol is used to measure the half-life of the Mcl-1 protein in the presence and absence of this compound.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density to allow for logarithmic growth during the experiment.
-
Treatment: Treat cells with either vehicle (DMSO) or this compound at the desired concentration for a predetermined time (e.g., 4 hours).
-
Protein Synthesis Inhibition: Add cycloheximide (CHX), a protein synthesis inhibitor, to the culture medium at a final concentration of 50 µM.[7]
-
Time Course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 0.5, 1, 2, 4 hours).
-
Western Blot Analysis: Perform Western blotting on the cell lysates to detect Mcl-1 levels. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Densitometry and Half-Life Calculation: Quantify the band intensities for Mcl-1 and the loading control. Normalize the Mcl-1 signal to the loading control for each time point. The half-life of Mcl-1 is the time it takes for the Mcl-1 protein level to decrease by 50% relative to the 0-hour time point.
Illustrative Data:
The following table shows hypothetical results from a CHX chase assay, demonstrating the stabilization of Mcl-1 by an inhibitor.
| Time after CHX (hours) | Relative Mcl-1 Level (Vehicle) | Relative Mcl-1 Level (this compound) |
| 0 | 1.00 | 1.00 |
| 0.5 | 0.60 | 0.95 |
| 1 | 0.35 | 0.88 |
| 2 | 0.15 | 0.75 |
| 4 | <0.05 | 0.55 |
| Calculated Half-life | ~0.68 hours [21] | ~3.50 hours [21] |
Visualizations
Mcl-1 Signaling and Degradation Pathways
Caption: Regulation of Mcl-1 expression and degradation.
Experimental Workflow: Troubleshooting this compound Degradation
References
- 1. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCL1 - Wikipedia [en.wikipedia.org]
- 3. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. Ubiquitin-Independent Degradation of Antiapoptotic MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mcl-1 phosphorylation without degradation mediates sensitivity to HDAC inhibitors by liberating BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Interplay between protein acetylation and ubiquitination controls MCL1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 17. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. probiologists.com [probiologists.com]
- 19. captortherapeutics.com [captortherapeutics.com]
- 20. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
Best practices for storing and handling Mcl1-IN-7
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage, handling, and use of Mcl1-IN-7, a potent and reversible covalent inhibitor of the anti-apoptotic protein Mcl-1.
Best Practices for Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure experimental reproducibility.
Storage Recommendations:
For optimal stability, this compound should be stored as a solid at -20°C or -80°C. When stored as a stock solution, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[1]
Table 1: this compound Storage Conditions
| Form | Storage Temperature | Shelf Life | Notes |
| Solid (Lyophilized Powder) | -20°C or -80°C | ≥ 4 years | Store desiccated. |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[1] | |
| Working Solution (in aqueous buffer) | 4°C | Use within one day | Prepare fresh for each experiment. |
Reconstitution and Dilution:
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2][3] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO.
Table 2: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL | Use of newly opened, high-purity DMSO is recommended as it is hygroscopic.[1] |
| Ethanol | ~1 mg/mL |
To prepare a working solution for cell culture experiments, the DMSO stock solution should be serially diluted in the desired cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is less than 0.5% to avoid solvent-induced cytotoxicity.[4] A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.
Experimental Protocols
Below are detailed protocols for common experiments involving this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration). Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well. Gently pipette to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate and incubate for 24 hours. Treat the cells with the desired concentrations of this compound and a vehicle control for the specified time.[6]
-
Cell Harvesting: For suspension cells, centrifuge at 300 x g for 5 minutes. For adherent cells, trypsinize and then centrifuge. Wash the cells twice with cold PBS.[6]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Flow Cytometry Analysis: Analyze the stained cells immediately on a flow cytometer. Use appropriate compensation controls for FITC and PI.[6]
Western Blot Analysis
This protocol is for detecting changes in protein levels, such as Mcl-1, or the cleavage of apoptosis markers like PARP.
Methodology:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the protein of interest (e.g., Mcl-1, cleaved PARP, cleaved Caspase-3) overnight at 4°C.[7][9]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]
Co-Immunoprecipitation (Co-IP)
This protocol is used to study the interaction of Mcl-1 with other proteins, such as pro-apoptotic proteins like Bak or Bim.
Methodology:
-
Cell Lysis: Lyse cells treated with this compound or a control in a non-denaturing lysis buffer (e.g., 1% CHAPS buffer) to preserve protein-protein interactions.[10]
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.[11]
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the protein of interest (e.g., Mcl-1) or an isotype control antibody overnight at 4°C with gentle rotation.[10][12]
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the immune complexes.[10]
-
Washing: Pellet the beads by centrifugation and wash them several times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners.[10]
Troubleshooting and FAQs
Q1: My this compound precipitated when I diluted my DMSO stock in aqueous buffer. What should I do?
A1: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds.[13] To avoid this, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of your final medium, vortex gently, and then add this mixture to the rest of the medium. Ensure the final DMSO concentration remains below 0.5%.[4] If precipitation persists, consider using a surfactant like Tween 80 (at a very low final concentration) or preparing a fresh, lower concentration stock in DMSO.
Q2: I am not observing the expected level of apoptosis in my cells after treatment with this compound. What could be the reason?
A2: Several factors could contribute to this:
-
Cell Line Dependency: Not all cell lines are equally dependent on Mcl-1 for survival. Some may have redundant anti-apoptotic mechanisms, such as high expression of Bcl-2 or Bcl-xL, which can compensate for Mcl-1 inhibition.[10] Consider testing a panel of cell lines or measuring the expression levels of other Bcl-2 family members.
-
Compound Inactivity: Ensure that the compound has been stored and handled correctly to prevent degradation.
-
Suboptimal Concentration or Treatment Time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Acquired Resistance: Prolonged exposure to Mcl-1 inhibitors can sometimes lead to the development of resistance mechanisms.
Q3: I am observing off-target effects or cytotoxicity in my control (DMSO-treated) cells. How can I minimize this?
A3: High concentrations of DMSO can be toxic to cells.[3] Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5%.[4] It is also recommended to use high-purity, sterile-filtered DMSO. Always include a vehicle-only control in your experiments to account for any effects of the solvent.
Q4: How does this compound induce apoptosis?
A4: this compound is a BH3 mimetic. It binds to the BH3-binding groove of the Mcl-1 protein, preventing Mcl-1 from sequestering pro-apoptotic proteins like Bak and Bax.[6] This leads to the activation of Bak and Bax, which then oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.[14]
Signaling Pathways and Workflows
Mcl-1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the role of Mcl-1 in the intrinsic apoptosis pathway and the mechanism of action of this compound.
Caption: Mcl-1 inhibition by this compound leads to apoptosis.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the effects of this compound in a cancer cell line.
Caption: Workflow for this compound evaluation in vitro.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered when using this compound.
Caption: Troubleshooting guide for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Dimethyl Sulfoxide and Ethanol Elicit Increased Amyloid Biogenesis and Amyloid-Integrated Biofilm Formation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. molbiolcell.org [molbiolcell.org]
- 9. users.uoi.gr [users.uoi.gr]
- 10. aacrjournals.org [aacrjournals.org]
- 11. youtube.com [youtube.com]
- 12. Stabilization and Enhancement of the Antiapoptotic Activity of Mcl-1 by TCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Mcl1-IN-7
Welcome to the technical support center for Mcl1-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered when working with this Mcl-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, reversible covalent inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate apoptosis (programmed cell death).[2] In many cancer cells, Mcl-1 is overexpressed, which prevents apoptosis and promotes cell survival.[3][4] this compound binds to the BH3-binding groove of Mcl-1 and covalently modifies a non-catalytic lysine residue (LYS234).[1] This binding displaces pro-apoptotic proteins like Bak and Bax, which can then trigger the mitochondrial pathway of apoptosis, leading to cancer cell death.[2]
Q2: What is the difference between this compound and other Mcl-1 inhibitors?
This compound is distinguished by its reversible covalent binding mechanism.[1] This covalent interaction can lead to a more stable and prolonged inhibition of Mcl-1 compared to non-covalent inhibitors.[1]
Q3: In which cell lines is this compound expected to be most effective?
This compound is expected to be most effective in cancer cell lines that are dependent on Mcl-1 for survival. This dependency is often observed in hematological malignancies such as multiple myeloma and acute myeloid leukemia (AML), as well as in some solid tumors like non-small cell lung cancer and breast cancer.[3][4] Cell lines with high levels of Mcl-1 expression and low expression of other anti-apoptotic proteins like Bcl-2 or Bcl-xL are more likely to be sensitive to this compound.[4]
Q4: What are the known off-target effects or toxicities associated with Mcl-1 inhibitors?
A significant concern with Mcl-1 inhibitors is the potential for on-target toxicity in healthy tissues that also rely on Mcl-1 for survival. The most notable toxicity observed with some Mcl-1 inhibitors in clinical trials is cardiotoxicity, manifesting as an elevation in cardiac troponins.[5][6] This is because cardiomyocytes, the muscle cells of the heart, can be dependent on Mcl-1 for their survival and normal function.[6]
Troubleshooting Guide: Interpreting Unexpected Results
This guide provides insights into potential reasons for unexpected experimental outcomes with this compound and suggests troubleshooting steps.
Problem 1: Lower-than-expected cytotoxicity or apoptosis in a supposedly Mcl-1-dependent cell line.
| Possible Cause | Troubleshooting/Validation Steps |
| Cell line is not truly Mcl-1 dependent. | Confirm Mcl-1 dependency by siRNA/shRNA knockdown of Mcl-1 and observing the effect on cell viability. Assess the expression levels of other anti-apoptotic proteins (Bcl-2, Bcl-xL) by Western blot, as they can compensate for Mcl-1 inhibition. |
| Compound instability or degradation. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them properly, protected from light and moisture. Perform a dose-response curve to ensure the compound is active. |
| Drug efflux pumps. | Some cancer cell lines overexpress multidrug resistance pumps that can actively transport the inhibitor out of the cell. Co-treatment with an efflux pump inhibitor (e.g., verapamil) can help determine if this is the issue. |
| Suboptimal experimental conditions. | Optimize treatment duration and concentration. A time-course experiment (e.g., 24, 48, 72 hours) can reveal the optimal time point for observing apoptosis. Ensure the cell density is appropriate for the assay being used. |
| Mcl-1 protein stabilization. | Paradoxically, some Mcl-1 inhibitors have been shown to stabilize the Mcl-1 protein, even while inhibiting its function.[7] This can be assessed by Western blot analysis of Mcl-1 protein levels after treatment. Despite protein stabilization, the pro-apoptotic effect should still be observable if the cells are truly Mcl-1 dependent. |
Problem 2: Significant cytotoxicity in a cell line with low Mcl-1 expression.
| Possible Cause | Troubleshooting/Validation Steps |
| Off-target effects. | Investigate potential off-target effects of this compound. While designed to be selective, high concentrations may inhibit other proteins. A broader kinase or protein panel screening could identify potential off-targets. |
| Non-apoptotic cell death. | The observed cytotoxicity may not be due to apoptosis. Investigate other forms of cell death, such as necroptosis or ferroptosis, using specific inhibitors (e.g., necrostatin-1 for necroptosis). |
| Effects on non-apoptotic Mcl-1 functions. | Mcl-1 has roles in processes other than apoptosis, such as DNA damage repair and cell cycle regulation.[2] Inhibition of these functions could lead to cell death through mechanisms independent of the classical apoptotic pathway. Assess markers of DNA damage (e.g., γH2AX) or cell cycle arrest. |
Problem 3: Discrepancy between cell viability assays and apoptosis assays.
| Possible Cause | Troubleshooting/Validation Steps |
| Cell viability assay interference. | Some compounds can interfere with the reagents used in viability assays (e.g., reducing MTT in a cell-free system). Run a cell-free control to test for direct interaction between this compound and the assay reagents. |
| Delayed apoptotic response. | The time point for the viability assay might be too early to reflect the full extent of apoptosis. Perform a time-course experiment for both assays to align the observation windows. |
| Cytostatic vs. cytotoxic effects. | This compound might be causing cell cycle arrest (cytostatic effect) rather than cell death (cytotoxic effect) at the tested concentration. Analyze the cell cycle distribution by flow cytometry. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound (also referred to as compound 11 in the cited literature).
| Parameter | Value | Assay | Reference |
| Mcl-1 Binding IC50 | 4.2 nM | Biochemical Assay | [1] |
| Caspase 3/7 Activation IC50 | 75 nM | Cell-based Assay (MOLP-8 cells) | [1] |
Experimental Protocols
1. Cell Viability Assay (Using CellTiter-Glo®)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol provides a general framework for assessing apoptosis by flow cytometry.
-
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add additional 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Western Blot for Mcl-1 Expression
This protocol outlines the general steps for detecting Mcl-1 protein levels.
-
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Mcl-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time and at the desired concentrations.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Mcl-1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the Mcl-1 signal.
-
Visualizations
Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating the effects of this compound.
References
- 1. Close encounter of the covalent kind: Inhibiting MCL1’s proapoptotic activity with covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Mcl-1 Inhibitors: Mcl1-IN-7, S63845, and A-1210477
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein and a key member of the B-cell lymphoma 2 (Bcl-2) family, which governs the intrinsic apoptotic pathway. Its overexpression is implicated in the pathogenesis and therapeutic resistance of a wide range of cancers, making it a prime target for anti-cancer drug development. This guide provides a comparative analysis of three notable Mcl-1 inhibitors: Mcl1-IN-7, S63845, and A-1210477, offering a resource for researchers and drug development professionals.
Performance Comparison
This section summarizes the available quantitative data for the three Mcl-1 inhibitors, focusing on their biochemical potency, cellular activity, and selectivity.
Biochemical and Cellular Activity
| Inhibitor | Target | Binding Affinity (Kᵢ/Kₑ) | Cellular Potency (IC₅₀/EC₅₀) | Selectivity | Mechanism of Action |
| This compound | Mcl-1 | Data not available | Data not available | Data not available | Reversible covalent inhibitor targeting a non-catalytic lysine side chain.[1] |
| S63845 | Mcl-1 | Kᵢ < 1.2 nM[2], Kₑ = 0.19 nM[3] | IC₅₀: 4–233 nM in AML cell lines[4], < 0.1 µM in multiple myeloma cell lines[4] | Highly selective for Mcl-1 over other Bcl-2 family members like Bcl-2 and Bcl-xL.[5] | Binds to the BH3-binding groove of Mcl-1, activating the BAX/BAK-dependent mitochondrial apoptotic pathway.[6] |
| A-1210477 | Mcl-1 | Kᵢ = 0.454 nM[7], Kᵢ = 28 nM[2] | IC₅₀ = 26.2 nM[7] | >100-fold selectivity over other Bcl-2 family members.[7] | Binds to the BH3-binding groove of Mcl-1, inducing apoptosis.[8] |
Mechanism of Action and Signaling Pathway
Mcl-1 inhibitors exert their pro-apoptotic effects by disrupting the interaction between Mcl-1 and pro-apoptotic proteins, particularly Bak and Bax. This leads to the activation of the intrinsic apoptotic pathway.
Caption: Mcl-1 Inhibition Pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of Mcl-1 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Mcl-1 Binding
This assay is used to determine the binding affinity of inhibitors to Mcl-1.
Principle: The assay relies on the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., FITC or a dye-labeled acceptor). A recombinant Mcl-1 protein, often tagged (e.g., with His or MBP), is used. An antibody against the tag conjugated to the donor fluorophore and a peptide derived from a BH3 domain of a pro-apoptotic protein (like Bak or Bim) labeled with the acceptor fluorophore are used. When the labeled peptide binds to Mcl-1, the donor and acceptor are in close proximity, allowing for FRET. A competitive inhibitor will displace the labeled peptide, leading to a decrease in the FRET signal.[6][9][10]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 1x MCL TR-FRET Assay Buffer).
-
Dilute the donor-labeled anti-tag antibody and the acceptor-labeled BH3 peptide to their final concentrations in the assay buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., this compound, S63845, or A-1210477) at the desired concentrations. The final DMSO concentration should be kept low (e.g., ≤1%).
-
Dilute the recombinant Mcl-1 protein to its final concentration in the assay buffer.[9][11]
-
-
Assay Plate Setup (384-well plate):
-
Add the diluted inhibitor solutions to the appropriate wells.
-
Include positive control wells (maximum FRET) containing assay buffer with DMSO and negative control wells (background) containing only assay buffer and DMSO.
-
-
Reaction:
-
Add the prepared mixture of donor-labeled antibody and acceptor-labeled peptide to all wells.
-
Initiate the binding reaction by adding the diluted Mcl-1 protein to all wells except the negative control.
-
Incubate the plate at room temperature for a specified period (e.g., 2-3 hours), protected from light.[6][9]
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a compatible plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores. Use a time-resolved setting with a delay and integration time to minimize background fluorescence.[6]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal for each well.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using a non-linear regression analysis. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the amount of ATP, which is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed the cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density in the appropriate culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight to allow cells to attach (for adherent cells).[12][13]
-
-
Compound Treatment:
-
Prepare a serial dilution of the Mcl-1 inhibitor in culture medium at twice the final desired concentrations.
-
Add an equal volume of the 2x inhibitor dilutions to the respective wells. For vehicle control wells, add medium with the same final concentration of DMSO.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[12]
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[13][14]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions (reconstituting the lyophilized substrate with the buffer).
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13][14]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13][14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC₅₀/EC₅₀ value using non-linear regression analysis.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating and comparing Mcl-1 inhibitors.
References
- 1. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sns-032.com [sns-032.com]
- 4. scribd.com [scribd.com]
- 5. | BioWorld [bioworld.com]
- 6. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. ch.promega.com [ch.promega.com]
- 14. OUH - Protocols [ous-research.no]
A Comparative Guide to the Efficacy of Covalent versus Non-Covalent Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein frequently overexpressed in various cancers, making it a prime target for therapeutic intervention. The development of Mcl-1 inhibitors has led to two primary classes of molecules: covalent and non-covalent inhibitors. This guide provides an objective comparison of the efficacy of Mcl1-IN-7, a representative covalent inhibitor, with prominent non-covalent inhibitors, supported by experimental data.
Mechanism of Action: A Tale of Two Binding Modes
Non-covalent Mcl-1 inhibitors function by fitting into the BH3 binding groove of the Mcl-1 protein, thereby preventing its interaction with pro-apoptotic proteins like Bak and Bim. This disruption unleashes the apoptotic cascade, leading to cancer cell death.
In contrast, covalent inhibitors like this compound also bind to the BH3 groove but possess a reactive group that forms a reversible covalent bond with a specific, non-catalytic lysine residue (Lys234) on the Mcl-1 protein.[1][2] This covalent interaction is designed to provide a more durable and potent inhibition compared to their non-covalent counterparts.[1][2]
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the binding affinities and cellular activities of this compound's precursor (a reversible covalent inhibitor) and several leading non-covalent Mcl-1 inhibitors. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.
Table 1: Comparison of Binding Affinities
| Inhibitor | Type | Target | Assay | Binding Affinity | Reference |
| This compound precursor (compound 11) | Reversible Covalent | Mcl-1 | Biochemical Assay | IC50 = 4.2 nM | [1] |
| S63845 | Non-covalent | Mcl-1 | Dissociation Constant (Kd) | Kd = 0.19 nM | [3][4] |
| AMG-176 | Non-covalent | Mcl-1 | Inhibition Constant (Ki) | Ki < 1 nM | [5] |
| AZD5991 | Non-covalent | Mcl-1 | Not Specified | Potent inhibitor | [6] |
| A-1210477 | Non-covalent | Mcl-1 | Not Specified | Potent inhibitor | [3] |
Table 2: Comparison of Cellular Activity in Selected Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Cellular Activity (IC50/EC50) | Reference |
| This compound precursor (compound 11) | MOLP-8 | Multiple Myeloma | 75 nM (Caspase activation) | [7] |
| S63845 | Multiple Myeloma Cell Lines (17 out of 25) | Multiple Myeloma | IC50 < 0.1 µM | [8] |
| S63845 | Eµ-Myc Lymphoma | Lymphoma | IC50 = 160 nM (mouse Mcl-1) | [9] |
| AMG-176 | Primary CLL Cells | Chronic Lymphocytic Leukemia | 30-45% cell death at 100-300 nM | [10] |
| Compound 26 (Non-covalent) | NCI-H929 | Multiple Myeloma | GI50 = 120 nM | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Mcl-1 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for Mcl-1 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate interpretation and replication of results.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Mcl-1 inhibitor (e.g., this compound or a non-covalent inhibitor) and a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells and treat with the Mcl-1 inhibitor and controls as described for the cell viability assay.
-
Cell Harvesting: After the incubation period, harvest the cells (including floating cells) and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late-stage apoptotic.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Reagent Preparation: Prepare a reaction mixture containing recombinant Mcl-1 protein, a fluorescently labeled tracer peptide that binds to Mcl-1, and a terbium-conjugated antibody against a tag on the Mcl-1 protein.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the reaction mixture.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Detection: Excite the terbium donor fluorophore at its specific wavelength. If the tracer is bound to Mcl-1, FRET will occur, and the acceptor fluorophore on the tracer will emit light at its specific wavelength.
-
Data Analysis: The FRET signal is inversely proportional to the amount of inhibitor bound to Mcl-1. Calculate the IC50 or Ki value from the dose-response curve.
Conclusion
Both covalent and non-covalent inhibitors of Mcl-1 have demonstrated significant potential in preclinical studies. Covalent inhibitors like this compound, through their unique binding mechanism, are suggested to offer enhanced potency.[1][2] However, highly potent non-covalent inhibitors such as S63845 and AMG-176 have also been developed and are advancing in clinical trials.[3][4][12] The choice between these two classes of inhibitors for therapeutic development will depend on a comprehensive evaluation of their efficacy, selectivity, pharmacokinetic properties, and safety profiles in relevant preclinical and clinical settings. The data and protocols presented in this guide provide a foundational framework for researchers to navigate this critical area of cancer drug discovery.
References
- 1. Inhibition of Mcl-1 through covalent modification of a noncatalytic lysine side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 4. | BioWorld [bioworld.com]
- 5. Frontiers | Targeting Mcl-1 by AMG-176 During Ibrutinib and Venetoclax Therapy in Chronic Lymphocytic Leukemia [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
Independent Verification of Mcl1-IN-7's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Mcl-1 inhibitor, Mcl1-IN-7 (also known as NA1-115-7), with other notable Mcl-1 inhibitors. The information presented herein is supported by experimental data to aid in the independent verification of its mechanism of action and to contextualize its performance against alternative compounds.
Myeloid cell leukemia-1 (Mcl-1) is a crucial pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the survival and proliferation of various cancer cells, making it a compelling target for therapeutic intervention. Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins like Bak and Bim, thereby preventing the initiation of the intrinsic apoptosis pathway. The development of small molecule inhibitors that disrupt this interaction is a promising strategy in cancer therapy.
Mechanism of Action of Mcl-1 Inhibitors
Mcl-1 inhibitors are designed to bind to the BH3-binding groove of the Mcl-1 protein, a site normally occupied by pro-apoptotic proteins. By competitively binding to this groove, these inhibitors prevent Mcl-1 from sequestering its pro-apoptotic partners. This leads to the liberation of Bak and Bax, which can then oligomerize at the mitochondrial outer membrane, leading to its permeabilization, cytochrome c release, and subsequent caspase activation, ultimately culminating in apoptosis.
This compound is a natural drimane derivative that acts as a covalent BH3 mimetic. It specifically targets Mcl-1 and has been shown to covalently bind to a lysine residue within the BH3 binding groove. This covalent interaction irreversibly disables Mcl-1, leading to the disruption of Mcl-1/Bak interactions and the induction of apoptosis in Mcl-1-dependent cancer cells.[1] In contrast, other inhibitors like S63845, A-1210477, and AMG-176 are non-covalent inhibitors that also bind to the BH3 groove of Mcl-1.
Quantitative Comparison of Mcl-1 Inhibitors
The following table summarizes the available quantitative data for this compound and a selection of alternative Mcl-1 inhibitors. It is important to note that the data for this compound is presented as effective doses from cellular assays, which may not be directly comparable to the biochemical binding affinities (Ki, Kd, IC50) of the other inhibitors.
| Inhibitor | Type | Target | Binding Affinity/Potency | Assay Type | Reference |
| This compound (NA1-115-7) | Covalent | Mcl-1 | Halved effective doses on BL2 cells | Cell-based apoptosis assay | [2] |
| S63845 | Non-covalent | Mcl-1 | Kd: 0.19 nM | Biochemical | [3] |
| A-1210477 | Non-covalent | Mcl-1 | Ki: 0.454 nM, IC50: 26.2 nM | Biochemical (TR-FRET) | |
| AMG-176 | Non-covalent | Mcl-1 | Ki: 0.13 nM | Biochemical |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of Mcl-1 inhibitors are provided below.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of inhibitors to Mcl-1 by detecting the disruption of the Mcl-1/ligand interaction.
Principle: TR-FRET combines time-resolved fluorescence with fluorescence resonance energy transfer. A terbium-labeled donor (e.g., anti-His antibody bound to His-tagged Mcl-1) and a dye-labeled acceptor (e.g., a fluorescently labeled peptide ligand of Mcl-1) are used. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits a signal. An inhibitor that disrupts the Mcl-1/ligand interaction will decrease the FRET signal.[4]
Protocol:
-
Prepare a reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).
-
In a 384-well plate, add the test inhibitor at various concentrations.
-
Add a solution containing His-tagged Mcl-1 protein and a terbium-labeled anti-His antibody.
-
Add a solution containing the dye-labeled peptide ligand.
-
Incubate the plate for a specified time (e.g., 2 hours) at room temperature.
-
Measure the fluorescence intensity using a microplate reader capable of TR-FRET measurements.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Assay
This assay also measures the binding of an inhibitor to Mcl-1 by monitoring the displacement of a fluorescently labeled ligand.
Principle: FP is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When this molecule binds to a larger protein (like Mcl-1), its tumbling is slowed, and the polarization of the emitted light increases. An inhibitor that competes with the fluorescent ligand for binding to Mcl-1 will cause a decrease in fluorescence polarization.[5][6]
Protocol:
-
Prepare an assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).
-
In a black 384-well plate, add the test inhibitor at various concentrations.
-
Add a fixed concentration of Mcl-1 protein.
-
Add a fixed concentration of a fluorescently labeled Mcl-1 ligand (tracer).
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.
-
Measure the fluorescence polarization using a suitable microplate reader.
-
Calculate the IC50 and subsequently the Ki value from the competition binding curve.[5]
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of Mcl-1 inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[7]
Protocol:
-
Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with the Mcl-1 inhibitor at various concentrations for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).[7]
Visualizations
Mcl-1 Signaling Pathway and Inhibition
Caption: Mechanism of Mcl-1 inhibition by this compound.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for Mcl-1 inhibitor characterization.
References
- 1. NA1-115-7, from Zygogynum pancheri, is a new selective MCL-1 inhibitor inducing the apoptosis of hematological cancer cells but non-toxic to normal blood cells or cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of NA1-115-7-loaded nanoemulsions, an MCL-1-specific inhibitor of natural origin, intended to treat B-cell lymphoproliferative disorders after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Mcl-1 Inhibitor Potency in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein frequently overexpressed in a multitude of cancers, contributing to tumor progression and resistance to conventional therapies. This has led to the development of potent and selective Mcl-1 inhibitors as promising anticancer agents. This guide provides a comparative analysis of the in vitro potency of leading Mcl-1 inhibitors across various cancer models. While specific data for a compound designated "Mcl1-IN-7" was not available in the public domain at the time of this review, this guide focuses on other well-characterized Mcl-1 inhibitors to provide a valuable comparative landscape.
Quantitative Comparison of Mcl-1 Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several prominent Mcl-1 inhibitors in a range of cancer cell lines. These values represent the concentration of the inhibitor required to reduce the viability or proliferation of the cancer cells by 50% and are a key measure of the compound's potency. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) |
| S63845 | Multiple Myeloma | AMO1 | < 100 |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 4 - 233 | |
| T-cell Acute Lymphoblastic Leukemia | - | < 100 | |
| Small Cell Lung Cancer (SCLC) | H2171 | 23 - 78 | |
| AZD5991 | Multiple Myeloma | H929 | Sub-nanomolar |
| Acute Myeloid Leukemia (AML) | MV4-11 | Sub-nanomolar | |
| AMG-176 | Multiple Myeloma | OPM-2 | < 100 |
| Acute Myeloid Leukemia (AML) | - | < 100 | |
| A-1210477 | Non-Small Cell Lung Cancer | H2110 | - |
| Non-Small Cell Lung Cancer | H23 | - |
The Mcl-1 Signaling Pathway in Cancer
Mcl-1 is a key anti-apoptotic member of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. In cancer cells, the overexpression of Mcl-1 sequesters pro-apoptotic proteins like Bak and Bim, preventing them from initiating programmed cell death. Mcl-1 inhibitors competitively bind to the BH3-binding groove of Mcl-1, liberating these pro-apoptotic factors and triggering the apoptotic cascade.
Caption: Mcl-1's role in inhibiting apoptosis and the mechanism of Mcl-1 inhibitors.
Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays commonly used to evaluate the efficacy of Mcl-1 inhibitors.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Mcl-1 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Mcl-1 inhibitor in complete culture medium. Remove the overnight culture medium from the cells and add the inhibitor dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.
Head-to-head studies of Mcl1-IN-7 and other covalent inhibitors
A Comparative Guide to Covalent Mcl-1 Inhibitors: Mcl1-IN-7 and Other Emerging Agents
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, Myeloid Cell Leukemia-1 (Mcl-1) has emerged as a high-priority target. Mcl-1, an anti-apoptotic member of the Bcl-2 family, is frequently overexpressed in various malignancies, contributing to tumor survival and resistance to conventional therapies. While several non-covalent inhibitors have been developed, covalent inhibitors offer the potential for enhanced potency and prolonged duration of action. This guide provides a comparative overview of this compound, a first-in-class reversible covalent inhibitor targeting a non-catalytic lysine, and other covalent Mcl-1 inhibitors.
Mcl-1 Signaling Pathway
Mcl-1 is a critical node in the intrinsic apoptosis pathway, where it sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death. Various cellular stress signals can lead to the phosphorylation and subsequent proteasomal degradation of Mcl-1, tipping the balance towards apoptosis. Covalent Mcl-1 inhibitors are designed to directly bind to and inactivate Mcl-1, thereby releasing the pro-apoptotic proteins and triggering cancer cell death.
Caption: Mcl-1 signaling pathway and points of intervention by covalent inhibitors.
Quantitative Comparison of Covalent Mcl-1 Inhibitors
Direct head-to-head comparative studies of this compound and other covalent Mcl-1 inhibitors are limited. The following tables summarize available data from different studies. It is crucial to consider the different experimental conditions when comparing these values.
Table 1: Biochemical Activity of Covalent Mcl-1 Inhibitors
| Inhibitor | Target Residue | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | Lys234 | TR-FRET | N/A | 4.2 | [1] |
| Parent non-covalent analog of this compound | N/A | TR-FRET | N/A | 383 | [1] |
| Covalent BH3 Peptide (Compound 15) | Lysine | Not Specified | N/A | N/A | [2] |
| Covalent BH3 Peptide (Compound 16) | Lysine | Not Specified | N/A | N/A | [2] |
N/A: Not available in the public domain.
Table 2: Cellular Activity of Covalent Mcl-1 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | MOLP-8 (Multiple Myeloma) | Caspase 3/7 Activation | 75 | [1] |
| Covalent BH3 Peptide (Compound 16) | A549 (Non-small cell lung cancer) | Cellular Mcl-1 degradation | N/A | [2][3] |
N/A: Specific IC50 value not provided, but covalent interaction and Mcl-1 degradation were observed.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the characterization of covalent Mcl-1 inhibitors.
General Workflow for Characterizing Covalent Mcl-1 Inhibitors
References
Navigating the Therapeutic Window of Mcl-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Quantitative Comparison of Mcl-1 Inhibitors
The therapeutic window of a drug is determined by the balance between its efficacy and toxicity. For Mcl-1 inhibitors, this translates to potent anti-tumor activity at doses that are well-tolerated by normal tissues. The following tables summarize key quantitative data for prominent Mcl-1 inhibitors based on available preclinical studies.
Table 1: In Vitro Potency and Selectivity of Mcl-1 Inhibitors
| Inhibitor | Target Binding Affinity (Ki, nM) | In Vitro Efficacy (IC50/EC50, nM) in Mcl-1 Dependent Cell Lines | Selectivity over Bcl-2/Bcl-xL |
| VU661013 | 0.097 (human Mcl-1)[1][2][3] | ~25-75 (in some AML models)[3] | >400-fold for Bcl-xL, ~7.5-fold for Bcl-2[3] |
| S64315 (MIK665) | 1.81[4] | 250 (H929 multiple myeloma cells)[4] | Highly selective over other Bcl-2 family members[5][6] |
| AZD5991 | <1 (FRET assay)[7] | 24 (MV4;11), 33 (MOLP8)[7] | >10,000-fold[7] |
| AMG-176 | Not explicitly stated in provided results | 210 (OCI-LY1), 1450 (TMD8)[8] | Minimal binding to BCL2 and BCL-xL[9] |
Table 2: In Vivo Efficacy and Tolerability of Mcl-1 Inhibitors
| Inhibitor | Animal Model | Dosing Regimen | Efficacy | Tolerability/Toxicity |
| VU661013 | AML PDX models | Not specified | Synergistic with venetoclax | Safely combined with venetoclax in murine models[1][2] |
| S64315 (MIK665) | Syngeneic immunocompetent mouse models | Not specified | Reduced MDSC frequency, enhanced anti-PD-1 efficacy[10] | Did not impact human T cell proliferation or function at lower doses[10] |
| AZD5991 | MM and AML xenograft models | Single IV dose | Complete tumor regression[7][11][12] | Well-tolerated at efficacious doses[11][12] |
| AMG-176 | AML and MM tumor xenografts | Discontinuous oral administration | Inhibition of tumor growth[9] | Tolerated at active doses, with reductions in B cells, monocytes, and neutrophils[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess the therapeutic window of Mcl-1 inhibitors.
Cell Viability Assays (e.g., MTT or CellTiter-Glo®)
These assays determine the concentration of an inhibitor required to reduce the viability of a cancer cell population by 50% (IC50).
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the Mcl-1 inhibitor for a specified duration (e.g., 48 or 72 hours).
-
Reagent Addition: Add a viability reagent (e.g., MTT or CellTiter-Glo®) to each well.
-
Data Acquisition: Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
These assays quantify the extent of apoptosis induced by Mcl-1 inhibitors.
-
Cell Treatment: Treat cancer cells with the Mcl-1 inhibitor at various concentrations and time points.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) in a binding buffer.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy and systemic toxicity of Mcl-1 inhibitors in a living organism.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID) to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Subcutaneously inject human cancer cells into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor volume regularly using calipers.
-
Drug Administration: Once tumors reach a specified size, administer the Mcl-1 inhibitor via an appropriate route (e.g., oral gavage, intravenous injection) at various doses and schedules.
-
Efficacy and Toxicity Assessment: Monitor tumor growth, body weight, and overall health of the animals throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated. Blood and tissue samples can be collected for pharmacodynamic and toxicity analysis.
Mandatory Visualization
Mcl-1 Signaling Pathway in Apoptosis
Caption: Mcl-1 signaling pathway in apoptosis and the mechanism of Mcl-1 inhibitors.
Experimental Workflow for Assessing Therapeutic Window
Caption: Experimental workflow for assessing the therapeutic window of Mcl-1 inhibitors.
References
- 1. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. AZD5991 [openinnovation.astrazeneca.com]
- 8. tandfonline.com [tandfonline.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MCL1 inhibition targets Myeloid Derived Suppressors Cells, promotes antitumor immunity and enhances the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia | Semantic Scholar [semanticscholar.org]
- 12. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Mcl1-IN-7: A Guide for Laboratory Professionals
For researchers at the forefront of cancer biology and drug development, the proper handling and disposal of potent small molecule inhibitors like Mcl1-IN-7 is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring a secure research environment and adherence to regulatory standards.
This compound is a reversible covalent inhibitor of the Myeloid cell leukemia 1 (Mcl-1) protein, a key anti-apoptotic target in cancer therapy. Due to its potent biological activity and the general characteristics of heterocyclic compounds used in drug discovery, this compound should be treated as a hazardous chemical waste. The following procedures are based on established best practices for the disposal of laboratory chemicals in the absence of a specific Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to don the appropriate Personal Protective Equipment (PPE). All handling of this compound, in both solid and solution forms, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety goggles with side shields |
| Body Protection | A properly fastened laboratory coat |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is that it must not be discarded down the drain or in regular solid waste. All waste streams containing this compound must be managed as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect all solid this compound, including residual amounts on weighing paper, contaminated spatulas, and any unused compound, in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) must be collected in a dedicated, leak-proof, and chemically compatible container for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Labware: All disposable labware that has come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be collected in a separate, clearly labeled hazardous waste container.
-
-
Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label.
-
If in solution, the solvent (e.g., DMSO) and an estimated concentration of the inhibitor should also be indicated.
-
-
Storage of Waste:
-
Hazardous waste containers should be kept securely sealed at all times, except when adding waste.
-
Store the waste containers in a designated, well-ventilated, and secondary containment area within the laboratory, away from incompatible chemicals.
-
-
Final Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup for the waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious research setting. Always consult your institution's specific guidelines for hazardous waste management.
Personal protective equipment for handling Mcl1-IN-7
Essential Safety and Handling Guide for Mcl1-IN-7
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound, a reversible covalent inhibitor of Myeloid cell leukemia-1 (Mcl-1). The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Body Protection | Impervious laboratory coat or clothing |
| Respiratory | Suitable respirator if ventilation is inadequate |
GHS Hazard Information (Anticipated)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on the profiles of similar small molecule inhibitors, the following GHS classifications are anticipated. Researchers should handle this compound with the assumption that it may possess these hazards.
| Hazard Class | Anticipated Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation |
| Eye Damage/Irritation | Causes serious eye irritation |
| Target Organ Toxicity | May cause respiratory irritation |
Operational and Disposal Plans
Adherence to proper operational and disposal protocols is critical for laboratory safety and environmental protection.
Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure easy access to an eyewash station and safety shower.
Precautions for Safe Handling:
-
Avoid direct contact with skin and eyes.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.
Storage Conditions:
-
For long-term storage, keep at -20°C.
-
Store in a tightly sealed container.
Spill and Disposal Procedures
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined above.
-
Absorb spills with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable decontamination solution.
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a research setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
